molecular formula C26H34Cl2N7O7P B608101 Infigratinib Phosphate CAS No. 1310746-10-1

Infigratinib Phosphate

Cat. No.: B608101
CAS No.: 1310746-10-1
M. Wt: 658.5 g/mol
InChI Key: GUQNHCGYHLSITB-UHFFFAOYSA-N
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Description

Infigratinib Phosphate is the phosphate salt form of infigratinib, an orally bioavailable pan-inhibitor of human fibroblast growth factor receptors (FGFRs) with potential antiangiogenic and antineoplastic activities. Upon administration, infigratinib selectively binds to and inhibits the activities of FGFRs, which may result in the inhibition of angiogenesis and cell proliferation, and the induction of cell death in tumors with activating FGFR amplifications, mutations, or fusions. FGFRs are a family of receptor tyrosine kinases that are involved in tumor cell differentiation and proliferation, tumor angiogenesis, and tumor cell survival. Activating FGFR amplifications, mutations, or fusions occur in various cancer cell types.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2021 and is indicated for cholangiocarcinoma and intrahepatic cholangiocarcinoma and has 1 investigational indication.
See also: Infigratinib (has active moiety).

Properties

IUPAC Name

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31Cl2N7O3.H3O4P/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-5(2,3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQNHCGYHLSITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34Cl2N7O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310746-10-1
Record name Infigratinib phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310746101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INFIGRATINIB PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BH47BV6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Infigratinib Phosphate: A Technical Overview of FGFR1, FGFR2, and FGFR3 Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of infigratinib phosphate, a potent and selective ATP-competitive tyrosine kinase inhibitor, for Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. Infigratinib is a crucial therapeutic agent in oncology, particularly for cancers driven by aberrant FGFR signaling.[1][2][3] This document outlines the quantitative binding affinities, the experimental methodologies used to determine these values, and the core signaling pathways affected.

Quantitative Binding Affinity of Infigratinib

Infigratinib demonstrates high potency and selectivity for FGFR1, FGFR2, and FGFR3.[4] Its affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. Data from both biochemical and cellular assays consistently show that infigratinib inhibits these receptors at low nanomolar concentrations.

Table 1: Biochemical Assay Data

Biochemical assays measure the direct inhibitory effect of infigratinib on the kinase activity of isolated FGFR enzymes.

Target ReceptorIC50 (nM)Reference
FGFR10.9[5][6][7][8]
FGFR21.4[5][6][7][8]
FGFR31.0[5][6][7][8][9]
Table 2: Cellular Assay Data

Cellular assays assess the inhibitory effect of infigratinib on FGFR autophosphorylation and cell proliferation in a cellular context, providing a more physiologically relevant measure of potency.

Assay TypeCell LineTarget ReceptorIC50 (nM)Reference
Cellular AutophosphorylationHEK-293 (transfected)FGFR16.5[5]
Cellular AutophosphorylationHEK-293 (transfected)FGFR25.8[5]
Cellular AutophosphorylationHEK-293 (transfected)FGFR35.8[5]
Cell ProliferationBaF3 (expressing FGFR)FGFR110[6]
Cell ProliferationBaF3 (expressing FGFR)FGFR211[6]
Cell ProliferationBaF3 (expressing FGFR)FGFR314[6]

Note: Infigratinib shows significantly less potency against FGFR4, with reported IC50 values of 60-61 nM in biochemical assays and 392 nM in cellular proliferation assays, highlighting its selectivity for FGFR1-3.[5][6][7][8][10]

Experimental Protocols

The binding affinities detailed above were determined using standardized biochemical and cellular assays.

Biochemical Kinase Assays

These assays quantify the direct inhibition of FGFR kinase activity by infigratinib in a cell-free system.

Objective: To measure the IC50 value of infigratinib against isolated FGFR1, FGFR2, and FGFR3 kinase domains.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are purified. A generic tyrosine kinase substrate (e.g., a poly-Glu-Tyr peptide) is prepared.

  • Reaction Mixture: The kinase, substrate, and ATP are combined in a reaction buffer.

  • Inhibitor Addition: Infigratinib is added to the reaction mixture across a range of concentrations. A control reaction with a vehicle (like DMSO) is run in parallel.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C) to allow for substrate phosphorylation.

  • Detection and Quantification: The level of substrate phosphorylation is measured. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP followed by autoradiography, or more commonly, using fluorescence-based or luminescence-based assays that detect the amount of ADP produced or use specific antibodies to detect the phosphorylated substrate.

  • Data Analysis: The percentage of inhibition for each infigratinib concentration is calculated relative to the control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis fgfr FGFR Kinase mix Combine Kinase, Substrate, & Infigratinib fgfr->mix sub Substrate sub->mix atp ATP drug Infigratinib drug->mix incubate Initiate Reaction with ATP & Incubate mix->incubate Add ATP detect Detect Phosphorylation incubate->detect calc Calculate IC50 Value detect->calc

Biochemical Kinase Assay Workflow
Cellular Autophosphorylation Assays

These assays measure the ability of infigratinib to inhibit the phosphorylation of the FGFR itself within a living cell, which is a critical step in receptor activation.

Objective: To determine the IC50 of infigratinib for inhibiting ligand-induced FGFR autophosphorylation in cells.

Methodology:

  • Cell Culture and Transfection: A suitable cell line, such as HEK-293, is cultured.[6] Cells are then transfected with expression vectors for a specific FGFR (e.g., FGFR1, FGFR2, or FGFR3).

  • Serum Starvation: Prior to the experiment, cells are typically serum-starved for several hours to reduce baseline receptor tyrosine kinase activity.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of infigratinib or a vehicle control.

  • Ligand Stimulation: Cells are stimulated with a relevant fibroblast growth factor (FGF) ligand to induce receptor dimerization and autophosphorylation.

  • Cell Lysis and Protein Quantification: After stimulation, cells are lysed to extract total protein. The protein concentration of each lysate is determined to ensure equal loading for subsequent analysis.

  • Immunoblotting (Western Blot): Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with a primary antibody specific for phosphorylated FGFR (p-FGFR). A second antibody for total FGFR is used as a loading control.

  • Detection and Analysis: The signal from the p-FGFR antibody is detected (e.g., via chemiluminescence) and quantified. The ratio of p-FGFR to total FGFR is calculated for each concentration of infigratinib. The IC50 value is determined from the dose-response curve.

FGFR Signaling Pathway and Mechanism of Inhibition

FGFRs are receptor tyrosine kinases that play a crucial role in normal cellular processes, including proliferation, differentiation, and survival.[4][11][12] In many cancers, genetic alterations such as fusions, mutations, or amplifications lead to constitutive activation of the FGFR signaling pathway, driving tumor growth.[1][11]

Upon binding of an FGF ligand, the FGFR dimerizes, leading to the trans-autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for adaptor proteins like FRS2, which in turn recruit other signaling molecules to activate key downstream pathways.[13][14][15] Infigratinib acts as an ATP-competitive inhibitor, binding to the ATP pocket of the FGFR kinase domain.[1][3][16] This action blocks autophosphorylation and prevents the activation of downstream signaling cascades, thereby inhibiting the proliferation of malignant cells.[3][11]

G cluster_membrane Cell Membrane cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT Infigratinib Infigratinib Infigratinib->FGFR Blocks ATP Binding GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF -> MEK -> ERK (MAPK Pathway) RAS->RAF_MEK_ERK AKT AKT PI3K->AKT Response Gene Expression (Proliferation, Survival, Angiogenesis) PLCG->Response STAT->Response RAF_MEK_ERK->Response AKT->Response

FGFR Signaling Pathway & Infigratinib Inhibition

References

In-Depth Technical Guide: Structural Biology of Infigratinib Phosphate Bound to the FGFR Kinase Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib (BGJ398), a phosphate salt derivative, is a potent and selective ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various malignancies.[2] Infigratinib has shown significant clinical activity, particularly in cancers with FGFR2 alterations, such as cholangiocarcinoma.[3] This technical guide provides an in-depth analysis of the structural basis of infigratinib's interaction with the FGFR kinase domain, supported by quantitative binding data and detailed experimental protocols for characterization.

Structural Analysis of Infigratinib Bound to the FGFR1 Kinase Domain (PDB ID: 3TT0)

The crystal structure of infigratinib in complex with the kinase domain of FGFR1 (PDB ID: 3TT0) reveals the molecular basis of its potent and selective inhibition.[4] The structure was determined by X-ray diffraction at a resolution of 2.80 Å.[5] Infigratinib binds to the ATP-binding pocket of the FGFR1 kinase domain in a DFG-in conformation, which is characteristic of type I kinase inhibitors that engage the active conformation of the kinase.

Key Molecular Interactions

The high-affinity binding of infigratinib is achieved through a network of hydrogen bonds and hydrophobic interactions with key residues in the ATP-binding site:

  • Hydrogen Bonds: The pyrimidine core of infigratinib forms crucial hydrogen bonds with the hinge region of the kinase, mimicking the adenine ring of ATP.

  • Hydrophobic Interactions: The dichlorodimethoxyphenyl group of infigratinib occupies a hydrophobic pocket, contributing significantly to the binding affinity and selectivity.

Quantitative Binding Data

The binding affinity of infigratinib for various FGFR subtypes has been characterized using different biochemical and biophysical assays. The following table summarizes the available quantitative data.

FGFR SubtypeAssay TypeValueReference(s)
FGFR1IC501.1 nM[6]
FGFR2IC50Not specified-
FGFR3IC501.0 nM[7][8]
FGFR3-K650EIC504.9 nM[7][8]
FGFR4IC50Not specified-

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

X-ray Crystallography for Protein-Ligand Complexes

Determining the three-dimensional structure of an inhibitor bound to its target kinase is crucial for structure-based drug design.

Protocol Outline: [1][9][10][11]

  • Protein Expression and Purification: Express and purify the FGFR kinase domain. Ensure high purity (>95%) and concentration (typically 5-10 mg/mL).

  • Complex Formation: Incubate the purified kinase with a molar excess of infigratinib (typically 2-5 fold) to ensure saturation of the binding site.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using vapor diffusion (hanging or sitting drop) or microbatch methods.

  • Crystal Optimization: Optimize initial crystal hits by refining the concentrations of protein, ligand, and crystallant, as well as temperature.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data, solve the phase problem (often by molecular replacement using a known kinase structure), and build and refine the atomic model of the protein-ligand complex.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of an inhibitor to a kinase, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and stoichiometry).

Protocol Outline: [12][13][14][15][16]

  • Sample Preparation: Dialyze both the FGFR kinase domain and infigratinib into the same buffer to minimize heats of dilution. Degas the solutions before use.

  • Concentration Determination: Accurately determine the concentrations of the protein and the inhibitor. The protein concentration in the cell is typically 10-50 µM, and the inhibitor concentration in the syringe is 10-20 times higher.

  • ITC Experiment: Load the kinase solution into the sample cell and the infigratinib solution into the titration syringe. Perform a series of injections of the inhibitor into the kinase solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of inhibitor binding to a kinase.[17][18]

Protocol Outline: [6][19][20]

  • Chip Preparation and Ligand Immobilization: Immobilize the purified FGFR kinase domain onto a sensor chip surface (e.g., via amine coupling or capture of a tagged protein).

  • Analyte Preparation: Prepare a series of dilutions of infigratinib in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of infigratinib over the immobilized kinase surface and monitor the change in the SPR signal in real-time. This is followed by a dissociation phase where running buffer flows over the chip.

  • Data Analysis: Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Visualizations

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Activates PLCg PLCγ Pathway Dimerization->PLCg Activates Infigratinib Infigratinib Infigratinib->Dimerization Inhibits Experimental_Workflow cluster_protein Protein Production cluster_binding Binding Analysis cluster_structure Structural Analysis Expression FGFR Kinase Domain Expression Purification Purification Expression->Purification ITC Isothermal Titration Calorimetry (ITC) Purification->ITC SPR Surface Plasmon Resonance (SPR) Purification->SPR Complex Infigratinib-FGFR Complex Formation Purification->Complex Crystallization Crystallization Complex->Crystallization XRay X-ray Diffraction Crystallization->XRay Structure 3D Structure Determination XRay->Structure

References

Infigratinib Phosphate: A Deep Dive into its Modulation of Cellular Pathways in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Infigratinib phosphate, a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, has emerged as a significant therapeutic agent in the landscape of precision oncology. This technical guide provides a comprehensive overview of the cellular pathways modulated by Infigratinib in cancer cell lines. It delves into its mechanism of action, the downstream signaling cascades it affects, and the experimental methodologies used to elucidate these effects. Quantitative data from various studies are summarized, and key experimental protocols are detailed to aid in the design and interpretation of future research. Furthermore, this guide utilizes visualizations to illustrate complex signaling networks and experimental workflows, offering a clear and concise resource for professionals in the field.

Introduction

Fibroblast growth factor receptors (FGFRs) play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1] Genetic alterations such as mutations, amplifications, and fusions in FGFR genes can lead to aberrant signaling, driving the development and progression of numerous cancers.[1] this compound (formerly BGJ398) is an orally bioavailable, ATP-competitive pan-FGFR inhibitor with high affinity for FGFR1, FGFR2, and FGFR3.[2][3][4] It has received regulatory approval for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[5][6] This guide will explore the molecular mechanisms by which Infigratinib exerts its anti-tumor effects on a cellular level.

Mechanism of Action

Infigratinib functions by binding to the ATP-binding pocket within the kinase domain of FGFRs.[1] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that are critical for tumor cell growth and survival.[2][7] The primary targets of Infigratinib are FGFR1, FGFR2, and FGFR3, with significantly lower potency against FGFR4.[3][4]

Modulated Cellular Pathways

The inhibition of FGFR by Infigratinib leads to the downregulation of several key oncogenic signaling pathways.

RAS-MAPK Pathway

The RAS-MAPK (mitogen-activated protein kinase) pathway is a critical downstream effector of FGFR signaling. Upon FGFR activation, adaptor proteins such as FRS2 are phosphorylated, leading to the recruitment of GRB2 and SOS, which in turn activates RAS. This initiates a phosphorylation cascade involving RAF, MEK, and ERK. Activated ERK translocates to the nucleus to regulate gene expression involved in cell proliferation and survival. Infigratinib effectively blocks the phosphorylation of key components of this pathway, including FRS2 and ERK1/2.[8]

Infigratinib's Impact on the RAS-MAPK Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Infigratinib Infigratinib Infigratinib->FGFR Inhibition FGF FGF Ligand FGF->FGFR

Caption: Infigratinib inhibits FGFR, blocking the RAS-MAPK signaling cascade.

PI3K-AKT Pathway

The PI3K-AKT pathway is another crucial signaling axis downstream of FGFR that regulates cell survival, growth, and proliferation. Activation of FGFR can lead to the recruitment and activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to PIP3. This leads to the activation of AKT, a serine/threonine kinase that phosphorylates a variety of substrates to promote cell survival and inhibit apoptosis. Studies have shown that Infigratinib can lead to the downregulation of this pathway.

Infigratinib's Impact on the PI3K-AKT Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects FGFR FGFR PI3K PI3K FGFR->PI3K AKT AKT PI3K->AKT P Survival Cell Survival & Proliferation AKT->Survival Apoptosis Apoptosis AKT->Apoptosis Infigratinib Infigratinib Infigratinib->FGFR Inhibition FGF FGF Ligand FGF->FGFR

Caption: Infigratinib blocks FGFR, leading to downregulation of the PI3K-AKT pathway.

Quantitative Data

The potency of Infigratinib has been quantified in various preclinical studies. The following tables summarize key inhibitory concentrations (IC50) and other relevant data.

Table 1: Infigratinib IC50 Values Against FGFR Kinases

KinaseIC50 (nM)
FGFR10.9
FGFR21.4
FGFR31.0
FGFR460
VEGFR2180
Data sourced from multiple biochemical and cell-free assays.[3][4]

Table 2: Infigratinib IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationIC50 (nM)
RT112Bladder CancerFGFR3-TACC35
RT4Bladder CancerFGFR3 (WT)30
SW780Bladder CancerFGFR3 (WT)32
JMSU1Bladder CancerFGFR3 (WT)15
AN3 CAEndometrial CancerFGFR2 (N549K)*
HCCHepatocellular Carcinoma-1124-2359
HCT116Colon Cancer-3000
IC50 values for AN3 CA were investigated in the context of acquired resistance, with parental lines being sensitive.[2][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are protocols for key experiments used to study the effects of Infigratinib.

Western Blotting

This technique is used to detect and quantify specific proteins in a sample, providing insights into the phosphorylation status of signaling molecules.

  • Cell Lysis:

    • Treat cancer cell lines with desired concentrations of Infigratinib or vehicle control (DMSO) for the specified duration.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Determine protein concentration of the supernatant using a Bradford assay.[1]

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies against target proteins (e.g., p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Western Blotting Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment Cell Treatment with Infigratinib Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: Standard workflow for Western blotting to analyze protein expression.

Cell Viability Assays

These assays are used to determine the effect of Infigratinib on the proliferation and survival of cancer cells.

MTS Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of Infigratinib or vehicle control for 72 hours.[1]

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[1]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Luciferase-Based Assay (e.g., CellTiter-Glo®):

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTS assay, typically for 48 hours.[2]

  • Reagent Addition: Add a luciferase-based reagent (e.g., CellTiter-Glo®) to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Luminescence Measurement: Measure luminescence using a luminometer.

  • Data Analysis: Calculate the IC50 value based on the luminescent signal.[10]

Cell Viability Assay Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Drug_Treatment Treat with Infigratinib Dilutions Cell_Seeding->Drug_Treatment Reagent_Addition Add Viability Reagent (MTS or Luciferase-based) Drug_Treatment->Reagent_Addition Incubation Incubate Reagent_Addition->Incubation Reading Measure Absorbance/Luminescence Incubation->Reading IC50_Calc Calculate IC50 Value Reading->IC50_Calc

Caption: General workflow for cell viability assays like MTS or CellTiter-Glo.

In Vitro Kinase Assay

This assay directly measures the ability of Infigratinib to inhibit the enzymatic activity of purified FGFR kinases.

  • Reaction Setup: In a 96-well plate, combine purified recombinant FGFR kinase, a specific substrate (e.g., poly(E-Y)), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Inhibitor Addition: Add varying concentrations of Infigratinib or a vehicle control.

  • Kinase Reaction: Incubate the mixture at room temperature to allow the kinase reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate, often by capturing it on a membrane and measuring radioactivity.[2][10]

  • Data Analysis: Determine the IC50 value of Infigratinib for the specific FGFR kinase.

Mechanisms of Resistance

Despite the efficacy of Infigratinib, acquired resistance can emerge. Understanding these mechanisms is crucial for developing subsequent lines of therapy.

  • On-Target (Secondary) Mutations: Mutations in the FGFR kinase domain can arise that interfere with Infigratinib binding.

  • Off-Target (Bypass) Signaling: Upregulation of alternative signaling pathways, such as the MAPK pathway through mutations in downstream components like KRAS or BRAF, can bypass the need for FGFR signaling.[8] Amplification of other receptor tyrosine kinases can also contribute to resistance.

Conclusion

This compound is a highly effective inhibitor of aberrant FGFR signaling in cancer cells. Its mechanism of action, centered on the blockade of the RAS-MAPK and PI3K-AKT pathways, has been well-characterized through a variety of experimental techniques. This guide provides a foundational understanding of the cellular and molecular impact of Infigratinib, offering valuable information for researchers and clinicians working to advance cancer therapy. Further research into mechanisms of resistance and the development of combination therapies will be critical in maximizing the clinical benefit of this targeted agent.

References

Pharmacokinetics and pharmacodynamics of Infigratinib Phosphate in animal models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preclinical Pharmacology of Infigratinib Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib (also known as BGJ398 and TRUSELTIQ™) is a potent and selective, orally bioavailable, ATP-competitive tyrosine kinase inhibitor targeting the fibroblast growth factor receptor (FGFR) family, with high affinity for FGFR1, FGFR2, and FGFR3.[1][2][3][4] Alterations in the FGFR signaling pathway, including gene fusions, mutations, and amplifications, are known oncogenic drivers in various malignancies.[5][6] Infigratinib disrupts this aberrant signaling, thereby inhibiting tumor cell proliferation and survival.[1][7] It has received regulatory approval for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma (CCA) harboring an FGFR2 fusion or other rearrangement.[1][5] This guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of infigratinib in key animal models, which formed the basis for its clinical development.

Mechanism of Action

FGFRs are a family of receptor tyrosine kinases that, upon binding with fibroblast growth factors (FGFs), dimerize and auto-phosphorylate, activating downstream signaling cascades.[1][6] These pathways, including the Ras-MAPK-ERK and PI3K-AKT pathways, are crucial for regulating cell proliferation, differentiation, migration, and survival.[6][8] Infigratinib binds to the ATP-binding cleft of FGFR1, FGFR2, and FGFR3, preventing downstream signaling and thereby inhibiting the proliferation of cancer cells with constitutive FGFR activation.[1][5][7]

Signaling Pathway Visualization

The following diagram illustrates the FGFR signaling pathway and the point of inhibition by Infigratinib.

FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathway1 RAS-MAPK Pathway cluster_pathway2 PI3K-AKT Pathway FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization FRS2_1 FRS2 FGFR->FRS2_1 Phosphorylation FRS2_2 FRS2 FGFR->FRS2_2 GRB2 GRB2 FRS2_1->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation1 Cell Proliferation, Survival ERK->Proliferation1 PI3K PI3K FRS2_2->PI3K AKT AKT PI3K->AKT Proliferation2 Cell Survival, Growth AKT->Proliferation2 Infigratinib Infigratinib Infigratinib->FGFR Inhibition

Caption: Infigratinib inhibits FGFR dimerization and phosphorylation.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of infigratinib has been characterized in several animal species, including mice, rats, and dogs. These studies have been essential for dose selection in efficacy and toxicology studies.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Infigratinib is orally bioavailable.[7][9]

  • Metabolism: In vitro studies have shown that infigratinib is predominantly metabolized by the cytochrome P450 enzyme CYP3A4 (~94%), with a minor contribution from flavin-containing monooxygenase 3 (FMO3).[1][2] Key active metabolites, BHS697 and CQM157, have been identified across species, including rats, dogs, and humans.[1][10] These metabolites exhibit binding affinities and pharmacological activity similar to the parent compound.[2][11]

  • Excretion: In humans, after a single radiolabeled dose, approximately 77% of the dose was excreted in feces and 7.2% in urine.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of infigratinib observed in animal models. (Note: Specific preclinical PK values like Cmax and AUC are often proprietary; the available data focuses more on dose-exposure relationships).

Table 1: Infigratinib Dosing in Preclinical Models

Species Model Dosing Regimen (Oral) Purpose of Study Reference
Mouse HCC Xenograft 10, 20, or 30 mg/kg, once daily Efficacy [12]
Mouse GIST Xenograft Not specified Efficacy (Combination) [13]
Mouse Achondroplasia 0.2, 0.5 mg/kg daily; 1 mg/kg every 3 days Efficacy [14]
Rat Wistar 0.1 mg/kg (low dose), 1.0 mg/kg (high dose) Toxicology [15][16]

| Rat, Mouse, Dog | Various | 0.03 mg/kg to 30 mg/kg | PK/PD (Phosphorus levels) |[17][18][19] |

Pharmacodynamics in Animal Models

Preclinical pharmacodynamic studies have demonstrated the potent anti-tumor activity of infigratinib in various cancer models and have characterized its on-target physiological effects.

Anti-Tumor Efficacy

Infigratinib has shown significant anti-tumor activity in multiple mouse and rat xenograft models of human tumors that possess activating FGFR alterations.[1][11] This includes patient-derived xenograft (PDX) models of cholangiocarcinoma with FGFR2 fusions and models of urothelial carcinoma with FGFR3 mutations.[2][11]

Table 2: Summary of Infigratinib Anti-Tumor Activity in Xenograft Models

Cancer Type Animal Model FGFR Alteration Key Findings Reference
Cholangiocarcinoma (CCA) Mouse/Rat Xenograft FGFR2 Fusions Inhibition of tumor growth [1][2][20]
Hepatocellular Carcinoma (HCC) Mouse PDX High FGFR Expression Potent suppression of tumor growth [12]
Urothelial Carcinoma Mouse Xenograft FGFR3 Mutations Anti-tumor activity observed [2]

| Gastrointestinal Stromal Tumor (GIST) | Mouse Xenograft | None (FGFR signaling as resistance mechanism) | No anti-tumor effect alone; enhanced imatinib effect in combination |[13] |

Pharmacodynamic Biomarkers: Hyperphosphatemia

Inhibition of FGFR signaling, particularly FGFR1, disrupts phosphate homeostasis regulated by FGF23, leading to increased serum phosphate levels (hyperphosphatemia).[18][21] This on-target effect has been consistently observed across species and serves as a key pharmacodynamic biomarker for infigratinib activity.[3]

Studies in mice, rats, and dogs established a clear dose- and exposure-response relationship.[17]

  • High Doses (≥10 mg/kg): A significant relationship between infigratinib dose, exposure (AUC₀₋₂₄), and increased phosphorus levels was observed.[18][19]

  • Low Doses (≤5 mg/kg): No significant relationship between dose and phosphorus levels was found in rats and mice, indicating a threshold effect.[17][18][19]

Pharmacodynamic Visualization

The relationship between drug exposure and a key pharmacodynamic response can be visualized as follows.

PK_PD_Relationship Dose Infigratinib Dose (mg/kg) Exposure Systemic Exposure (AUC) Dose->Exposure Pharmacokinetics Response PD Response (e.g., ↑ Serum Phosphate) Exposure->Response Pharmacodynamics Efficacy Anti-Tumor Efficacy Response->Efficacy Correlates with

Caption: Relationship between Infigratinib dose, exposure, and effect.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols derived from published studies.

In Vivo Xenograft Efficacy Study

This protocol describes a general workflow for assessing the anti-tumor activity of infigratinib in a mouse xenograft model.

Xenograft_Workflow start Start: Tumor Cell Culture (e.g., with FGFR2 fusion) implant Subcutaneous Implantation of cells into immunodeficient mice (e.g., nu/nu NMRI) start->implant growth Tumor Growth Monitoring (until tumors reach ~100-200 mm³) implant->growth randomize Randomization into Groups (Vehicle vs. Infigratinib) growth->randomize treatment Daily Oral Dosing (e.g., 10, 20, 30 mg/kg Infigratinib) randomize->treatment measure Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->measure endpoint Study Endpoint (e.g., 14-21 days or tumor volume limit) measure->endpoint analysis Tissue Collection & Analysis (Western Blot, IHC, etc.) endpoint->analysis

Caption: General workflow for a preclinical xenograft efficacy study.

  • Animal Models: Female adult nu/nu NMRI mice or similar immunodeficient strains are commonly used for establishing patient- or cell-line-derived xenografts.[13] For studies on specific conditions like achondroplasia, transgenic mouse models (e.g., Fgfr3Y367C/+) are employed.[14]

  • Drug Administration: Infigratinib is administered orally, typically once daily.[12]

  • Efficacy Assessment: Anti-tumor effects are quantified by regular caliper-based measurements of tumor volume. Animal well-being is monitored by measuring body weight.[13]

  • Mechanism of Action Analysis: At the end of the study, tumors are often collected for further analysis. Western blotting is used to assess the phosphorylation status of FGFR and downstream signaling proteins like ERK and AKT. Immunohistochemistry (IHC) can be used to evaluate cell proliferation (e.g., Ki-67 staining) and apoptosis.[12][13]

Dentoalveolar and Craniofacial Development Study in Rats
  • Animal Model: Wistar rats were dosed from postnatal day 1.[15][16]

  • Dosing: Animals received daily oral doses of a vehicle control, low-dose infigratinib (0.1 mg/kg), or high-dose infigratinib (1.0 mg/kg).[15][16]

  • Analysis: At the study endpoint, effects on dental and craniofacial development were evaluated using micro-computed tomography (micro-CT), histology, and IHC to assess tooth morphology, bone volume and density, and the expression of relevant proteins.[15][16]

Conclusion

Preclinical studies in various animal models have been instrumental in defining the pharmacological profile of infigratinib. These studies established its mechanism of action as a potent FGFR inhibitor, characterized its pharmacokinetic properties, and demonstrated significant anti-tumor efficacy in models with specific FGFR alterations. Furthermore, the identification of hyperphosphatemia as a consistent, on-target pharmacodynamic biomarker has proven valuable for clinical development. The comprehensive data gathered from these animal studies provided a strong rationale for advancing infigratinib into clinical trials, ultimately leading to its approval as a targeted therapy for patients with FGFR2-altered cholangiocarcinoma.

References

Infigratinib Phosphate: A Deep Dive into its Impact on Downstream Signaling Pathways, with a Focus on MAPK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Infigratinib (BGJ398) is a potent and selective, orally bioavailable ATP-competitive tyrosine kinase inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3][4] Genetic alterations in FGFRs, such as gene fusions, rearrangements, amplifications, and activating mutations, can lead to constitutive activation of downstream signaling pathways, promoting oncogenesis and tumor progression.[5] Infigratinib has demonstrated significant clinical activity in cancers with these alterations, particularly in cholangiocarcinoma with FGFR2 fusions.[6][7] This technical guide provides an in-depth analysis of infigratinib's mechanism of action, with a core focus on its inhibitory effects on the downstream Ras-Raf-MEK-ERK (MAPK) signaling cascade. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows.

Mechanism of Action: Inhibition of FGFR Signaling

Fibroblast growth factor receptors are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[5] Key pathways activated by FGFR signaling include the Ras-Raf-MAPK pathway, the PI3K-AKT-mTOR pathway, and the PLCγ-PKC pathway, which collectively regulate cellular proliferation, differentiation, survival, and angiogenesis.[1]

Infigratinib exerts its therapeutic effect by binding to the ATP-binding pocket of FGFR1, FGFR2, and FGFR3, thereby preventing receptor phosphorylation and subsequent activation of these downstream pathways.[1] This targeted inhibition effectively abrogates the oncogenic signaling driven by aberrant FGFR activity.

Quantitative Analysis of Infigratinib's Inhibitory Activity

The potency and selectivity of infigratinib have been characterized through various preclinical studies. The following tables summarize key quantitative data on its inhibitory effects on FGFR kinases and cancer cell lines with FGFR alterations.

Table 1: Biochemical and Cellular IC50 Values of Infigratinib against FGFR Kinases

KinaseBiochemical IC50 (nM)Cellular Autophosphorylation IC50 (nM)
FGFR10.9 - 1.16.5
FGFR21.0 - 1.45.8
FGFR31.0 - 2.05.8
FGFR460 - 61>1000

Data compiled from multiple sources.[1][2][4]

Table 2: In Vitro Cell Proliferation IC50 Values of Infigratinib in Cancer Cell Lines with FGFR Alterations

Cell LineCancer TypeFGFR AlterationIC50 (nM)
ICC13-7Intrahepatic CholangiocarcinomaFGFR2 Fusion12
PDC-DUC18828Intrahepatic CholangiocarcinomaFGFR2 Fusion~12
CCLP-1Intrahepatic CholangiocarcinomaFGFR1 Overexpression8
ICC21Intrahepatic CholangiocarcinomaFGFR2 Fusion~250
ICC10-6Intrahepatic CholangiocarcinomaFGFR2-PHGDH Fusion>1000

Data compiled from multiple sources.[8][9]

Impact on the MAPK Downstream Signaling Pathway

The MAPK pathway is a critical downstream effector of FGFR signaling. Its activation plays a pivotal role in cell proliferation and survival. Infigratinib's inhibition of FGFR leads to a direct reduction in the phosphorylation and activation of key components of this cascade, including MEK and ERK.

Visualization of Infigratinib's Effect on the FGFR-MAPK Pathway

FGFR_MAPK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates pRAS p-RAS RAF RAF pRAF p-RAF MEK MEK pMEK p-MEK ERK ERK pERK p-ERK pRAS->RAF pRAF->MEK pMEK->ERK TranscriptionFactors Transcription Factors pERK->TranscriptionFactors Infigratinib Infigratinib Infigratinib->FGFR Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Western_Blot_Workflow start Start cell_culture Cell Culture & Infigratinib Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-MEK, p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End analysis->end Infigratinib_Logic FGFR_Alteration FGFR Gene Alteration (Fusion, Mutation, etc.) Constitutive_Activation Constitutive FGFR Activation FGFR_Alteration->Constitutive_Activation Downstream_Activation Downstream Pathway Activation (e.g., MAPK) Constitutive_Activation->Downstream_Activation Tumor_Growth Tumor Proliferation & Survival Downstream_Activation->Tumor_Growth Infigratinib Infigratinib Phosphate Inhibition Inhibition of FGFR Autophosphorylation Infigratinib->Inhibition Inhibition->Constitutive_Activation Blocks Pathway_Blockade Blockade of Downstream Signaling Inhibition->Pathway_Blockade Anti_Tumor_Effect Inhibition of Tumor Growth Pathway_Blockade->Anti_Tumor_Effect

References

Methodological & Application

Application Notes and Protocols for Infigratinib Phosphate in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib, a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs), has emerged as a significant therapeutic agent in oncology.[1][2][3] As a pan-FGFR inhibitor, it primarily targets FGFR1, FGFR2, and FGFR3, which are key drivers in various cellular processes, including proliferation, differentiation, and survival.[2][4][5] Genetic alterations in FGFR genes, such as fusions, mutations, and amplifications, can lead to aberrant signaling, promoting tumor growth.[1][4] Infigratinib, by competitively binding to the ATP-binding pocket of these receptors, effectively blocks downstream signaling pathways like RAS-MAPK and PI3K-AKT, thereby inhibiting cancer cell proliferation and inducing apoptosis.[1][2][6]

These application notes provide detailed protocols for the use of infigratinib phosphate in in vitro cell culture experiments, including dosage calculation, preparation of stock solutions, and methodologies for assessing cell viability.

Quantitative Data Summary

The following tables summarize the inhibitory activity of infigratinib against FGFR kinases and various cancer cell lines.

Table 1: Infigratinib IC50 Values against FGFR Kinases

TargetIC50 (nM)
FGFR10.9[7][8][9], 1.1[10]
FGFR21.0[10], 1.4[7][8][9]
FGFR31.0[7][8][9], 2.0[10]
FGFR460[7][9], 61[10]
FGFR3-K650E4.9[11][12]
VEGFR2180[8][13]

Table 2: Infigratinib IC50 Values in Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationIC50 (nM)
RT112BladderFGFR3 Overexpression5[13]
RT4BladderFGFR3 Overexpression30[13]
SW780BladderFGFR3 Overexpression32[13]
JMSU1BladderFGFR3 Overexpression15[13]

Signaling Pathway

Infigratinib exerts its therapeutic effect by inhibiting the FGFR signaling cascade. The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This phosphorylation event creates docking sites for downstream signaling proteins, leading to the activation of key pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[14][15] Infigratinib blocks this initial phosphorylation step, thereby inhibiting the entire downstream cascade.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates Infigratinib Infigratinib Infigratinib->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell_Viability_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and allow to attach overnight. B 2. Infigratinib Treatment Add serial dilutions of Infigratinib to the wells. A->B C 3. Incubation Incubate for a defined period (e.g., 48-72 hours). B->C D 4. Add Viability Reagent Add MTT or MTS reagent to each well. C->D E 5. Incubation Incubate for 1-4 hours to allow for formazan crystal formation. D->E F 6. Solubilization (MTT only) Add solubilization solution to dissolve formazan crystals. E->F G 7. Absorbance Reading Measure absorbance on a microplate reader. E->G For MTS assay F->G H 8. Data Analysis Calculate IC50 values. G->H

References

Application Notes: Protocol for Dissolving Infigratinib Phosphate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Infigratinib phosphate is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family, particularly FGFR1, FGFR2, and FGFR3.[1][2][3] Due to its low and pH-dependent solubility, developing a consistent and effective dissolution protocol is critical for achieving reliable and reproducible results in preclinical in vivo studies.[4][5] These application notes provide detailed protocols for the preparation of this compound for oral and intravenous administration in animal models, along with a summary of tested vehicle formulations.

Introduction to this compound

Infigratinib is an orally bioavailable, ATP-competitive tyrosine kinase inhibitor that targets the FGFR signaling pathway, which is crucial in cell proliferation, differentiation, and angiogenesis.[6][7] Dysregulation of this pathway is implicated in various cancers. The phosphate salt form of Infigratinib is used in research and clinical settings.[3][5] Its efficacy in preclinical models depends heavily on the formulation, which must overcome its poor aqueous solubility to ensure adequate bioavailability for the desired exposure.[5] These protocols are designed for researchers in oncology, drug development, and pharmacology to prepare this compound for in vivo evaluation.

FGFR Signaling Pathway and Infigratinib's Mechanism of Action

The diagram below illustrates a simplified FGFR signaling cascade. Fibroblast growth factors (FGFs) bind to and activate FGFRs, leading to the activation of downstream pathways like RAS-MAPK and PI3K-AKT, which promote cell proliferation and survival. Infigratinib acts as a kinase inhibitor, blocking this signaling cascade.

FGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGFR FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates Proliferation Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation FGF FGF Ligand FGF->FGFR Binds Infigratinib Infigratinib Infigratinib->FGFR Inhibits

Caption: Infigratinib inhibits the FGFR kinase, blocking downstream signaling.

In Vivo Formulation Summary

Successful in vivo studies require stable and homogenous formulations. Several vehicles have been successfully used to administer this compound in mice and rats. The choice of vehicle depends on the desired administration route, dose, and whether a solution or suspension is acceptable.

Administration Route Species Vehicle Composition Achieved Concentration / Dose Formulation Type Reference
Oral GavageMousePEG300 / D5W (2:1, v/v)10 and 30 mg/kgSuspension[1]
Oral GavageRatAcetic acid-acetate buffer (pH 4.6) / PEG300 (1:1, v/v)5, 10, and 15 mg/kgSolution[1]
Oral GavageGeneral50% PEG300 / 50% Saline25 mg/mL (Requires sonication)Suspension[1]
Oral GavageGeneral5% DMSO + 30% PEG300 + 5% Tween 80 + 60% SalineExample working concentration: 2 mg/mLSolution[2]
Oral GavageGeneral5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂OExample working concentration: 5 mg/mLSolution[3]
IntravenousMouseNMP / PEG200 (1:9, v/v)5 mg/kgSolution[1][2]

Experimental Workflow for Formulation Preparation

The general workflow for preparing a dose of this compound is outlined below. Adherence to this sequence ensures proper dissolution and a homogenous final product for administration.

G_Workflow A 1. Weigh Infigratinib Phosphate C 3. Add Initial Solvent (e.g., DMSO, PEG300) A->C B 2. Prepare Vehicle (Measure Solvents) B->C D 4. Dissolve/Suspend (Vortex / Sonicate) C->D E 5. Add Co-Solvents / Aqueous Component Sequentially D->E F 6. Adjust to Final Volume E->F G 7. Confirm Homogeneity (Visual Inspection) F->G H 8. Administer to Animal G->H

References

Application Notes and Protocols for Infigratinib Phosphate in Mouse Xenograft Models of Cholangiocarcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical administration of infigratinib phosphate (formerly BGJ398), a selective FGFR1-3 tyrosine kinase inhibitor, in mouse xenograft models of cholangiocarcinoma (CCA). The protocols are based on established methodologies from peer-reviewed research and are intended to facilitate the design and execution of in vivo studies to evaluate the efficacy and mechanism of action of infigratinib in this cancer type.

Introduction

Cholangiocarcinoma is an aggressive malignancy of the biliary tract with a generally poor prognosis. A subset of intrahepatic cholangiocarcinomas (iCCA) are characterized by genetic alterations in the Fibroblast Growth Factor Receptor (FGFR) pathway, most notably FGFR2 gene fusions. These fusions lead to constitutive activation of the FGFR signaling cascade, promoting tumor cell proliferation, survival, and angiogenesis. This compound is a potent and selective inhibitor of FGFR1, 2, and 3, and has shown significant anti-tumor activity in preclinical models and clinical trials of FGFR2 fusion-positive cholangiocarcinoma. Preclinical studies in mouse xenograft models are crucial for understanding the in vivo efficacy, pharmacodynamics, and optimal dosing of infigratinib.

Key Signaling Pathway: FGFR2 in Cholangiocarcinoma

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases. In cholangiocarcinoma with FGFR2 fusions, the fusion protein undergoes ligand-independent dimerization, leading to the autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival. Infigratinib acts as an ATP-competitive inhibitor, blocking this initial phosphorylation step and thereby inhibiting the downstream signaling cascade.

FGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus FGFR2_fusion FGFR2 Fusion Protein FRS2 FRS2 FGFR2_fusion->FRS2 PI3K PI3K FGFR2_fusion->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Infigratinib Infigratinib Infigratinib->FGFR2_fusion Inhibition

FGFR2 Signaling Pathway Inhibition by Infigratinib.

Experimental Protocols

The following protocols are designed for establishing and utilizing patient-derived xenograft (PDX) models of cholangiocarcinoma for the evaluation of infigratinib.

Patient-Derived Xenograft (PDX) Model Establishment

This protocol outlines the steps for creating a PDX model from a fresh tumor tissue sample.

PDX_Establishment_Workflow patient_tumor Fresh Patient Tumor Tissue (e.g., from metastatic lung nodule) tissue_processing Tissue Processing: - Wash with PBS - Mince into small fragments (2-3 mm³) patient_tumor->tissue_processing implantation Subcutaneous Implantation into Immunocompromised Mice (e.g., NOD/SCID or Balb/c nude) tissue_processing->implantation tumor_growth Monitor Tumor Growth (F0 generation) - Caliper measurements implantation->tumor_growth passaging Tumor Passaging (F1, F2, etc.): - Harvest and re-implant tumor fragments into new cohorts of mice tumor_growth->passaging model_characterization Model Characterization: - Histology (H&E) - Molecular analysis (e.g., RNA sequencing) to confirm FGFR2 fusion passaging->model_characterization

Workflow for PDX Model Establishment.

Materials:

  • Fresh human cholangiocarcinoma tissue

  • Sterile Phosphate Buffered Saline (PBS)

  • Immunocompromised mice (e.g., NOD/SCID, Balb/c nude), 6-8 weeks old

  • Surgical instruments

  • Matrigel (optional)

Procedure:

  • Tissue Acquisition: Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions. Transport the tissue on ice in a suitable medium (e.g., RPMI-1640).

  • Tissue Processing: In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood or necrotic debris. Mince the tissue into small fragments of approximately 2-3 mm³.[1]

  • Implantation: Anesthetize the mouse. Make a small incision on the flank and create a subcutaneous pocket. Implant one tumor fragment into the pocket. The use of Matrigel may improve engraftment rates. Close the incision with surgical clips or sutures.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth by palpation and caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically harvest the tumor. Process the tumor as described in step 2 and implant fragments into a new cohort of mice for tumor expansion.

  • Model Characterization: At each passage, a portion of the tumor should be preserved for histological analysis (formalin-fixed, paraffin-embedded) and molecular characterization (snap-frozen in liquid nitrogen) to ensure the model retains the features of the original patient tumor, including the FGFR2 fusion.

Infigratinib Administration in PDX Models

This protocol describes the preparation and administration of infigratinib for efficacy studies.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • Calipers

Procedure:

  • Animal Acclimatization and Tumor Growth: Allow the tumor-bearing mice to acclimate for at least one week before the start of the study. Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

  • Infigratinib Formulation: Prepare a fresh suspension of infigratinib in the chosen vehicle on each day of dosing. For example, for a 15 mg/kg dose in a 20g mouse, the required dose is 0.3 mg. If the dosing volume is 10 ml/kg (0.2 ml for a 20g mouse), the concentration of the suspension should be 1.5 mg/ml.

  • Drug Administration: Administer infigratinib or vehicle to the respective groups via oral gavage. A common dosing schedule is once daily.

  • Efficacy Evaluation:

    • Measure tumor volumes with calipers 2-3 times per week.

    • Monitor body weight and general health of the animals regularly as indicators of toxicity.

    • At the end of the study (e.g., after 21-28 days or when control tumors reach a predetermined size), euthanize the mice.

  • Pharmacodynamic Analysis: Harvest tumors at the end of the study. A portion of the tumor can be snap-frozen for analysis of target engagement, such as Western blotting for phosphorylated FGFR (p-FGFR) and downstream signaling proteins like p-ERK.

Data Presentation

The following tables summarize representative data from preclinical studies of infigratinib in cholangiocarcinoma xenograft models.

Table 1: In Vivo Efficacy of Infigratinib in an FGFR2-CCDC6 Fusion-Positive PDX Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) ± SEM at EndpointTumor Growth Inhibition (%)
Vehicle-Oral Gavage1250 ± 150-
Infigratinib (BGJ398)15Oral Gavage204.2 ± 30.1383.7
Dovitinib30Oral Gavage269.7 ± 24.9878.4
Ponatinib25Oral Gavage412.8 ± 53.8267.0

Data adapted from Wang et al., Cancer Letters, 2016, demonstrating the superior potency of infigratinib in a specific PDX model.[2]

Table 2: Example Dosing and Formulation for Infigratinib in Mouse Models

ParameterDescription
DrugThis compound (BGJ398-AZA)
Formulation for Oral GavageSuspension in 0.5% (w/v) methylcellulose in sterile water
Formulation for Subcutaneous InjectionSuspension in Dimethyl sulfoxide (DMSO)
Dose Range (Oral)10-30 mg/kg, once daily
Dose Range (Subcutaneous)0.2 - 2 mg/kg, once daily
Treatment DurationTypically 21-28 days

This table provides a general reference for dosing and formulation, which should be optimized for each specific model and study design.

Conclusion

The use of patient-derived xenograft models of cholangiocarcinoma provides a valuable platform for the preclinical evaluation of targeted therapies like infigratinib. The protocols and data presented here offer a framework for researchers to investigate the in vivo activity of infigratinib and to further elucidate its mechanism of action in FGFR2 fusion-positive cholangiocarcinoma. Careful experimental design and adherence to established protocols are essential for obtaining robust and reproducible data to support the clinical development of this and other targeted agents.

References

Application Notes and Protocols: Western Blot Analysis of Phosphorylated FGFR Levels Following Infigratinib Phosphate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib Phosphate (Truseltiq®) is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3][4] FGFRs play a critical role in cell proliferation, differentiation, migration, and survival.[1][3] Genetic alterations in FGFRs, such as gene fusions, amplifications, or mutations, can lead to constitutive activation of downstream signaling pathways, driving oncogenesis in various cancers, including cholangiocarcinoma and urothelial carcinoma.[1][3][5][6] Infigratinib exerts its therapeutic effect by binding to the ATP-binding pocket of FGFRs, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades like the Ras-Raf-MAPK and PI3K-AKT pathways.[1][2][3][7]

Western blot analysis is a fundamental technique to assess the pharmacodynamic effects of this compound by directly measuring the phosphorylation status of FGFR (p-FGFR) in cancer cell lines or tumor lysates. A reduction in p-FGFR levels upon treatment serves as a key biomarker for target engagement and inhibition of the signaling pathway. These application notes provide a detailed protocol for performing Western blot analysis to evaluate the dose-dependent effects of this compound on FGFR phosphorylation.

FGFR Signaling Pathway and Infigratinib Inhibition

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for adaptor proteins, leading to the activation of downstream signaling pathways that promote cell growth and survival. Infigratinib acts as an ATP-competitive inhibitor, preventing this initial autophosphorylation step and thereby blocking the entire downstream signaling cascade.

FGFR_Pathway cluster_membrane Cell Membrane FGFR FGFR pFGFR p-FGFR FGFR->pFGFR Autophosphorylation Downstream Downstream Signaling (Ras-Raf-MAPK, PI3K-AKT) pFGFR->Downstream Activates FGF FGF Ligand FGF->FGFR Binds Infigratinib Infigratinib Phosphate Infigratinib->pFGFR Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_immunoblot Immunoblotting cluster_analysis Data Analysis A Seed Cells B Infigratinib Treatment (Dose-Response) A->B C Cell Lysis B->C D Protein Quantification (BCA) C->D E Sample Preparation D->E F SDS-PAGE E->F G Membrane Transfer F->G H Antibody Incubation (p-FGFR, Total FGFR, β-actin) G->H I Signal Detection (ECL) H->I J Densitometry I->J K Normalization & Quantification J->K

References

Application Notes and Protocols: High-Throughput Screening with Infigratinib Phosphate to Identify Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib (phosphate salt form), also known as BGJ398, is a potent and selective oral inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It demonstrates high affinity for FGFR1, FGFR2, and FGFR3, which are key drivers in various cellular processes including proliferation, survival, and angiogenesis.[1][3] Aberrant FGFR signaling, resulting from gene fusions, amplifications, or activating mutations, is a known oncogenic driver in several cancers.[1][4] Infigratinib is approved for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma harboring an FGFR2 fusion or other rearrangement.[5][6]

Identifying specific cancer cell lines that are sensitive to Infigratinib is crucial for further preclinical research, understanding resistance mechanisms, and exploring potential new therapeutic applications. High-throughput screening (HTS) provides a robust platform to rapidly assess the cytotoxic and apoptotic effects of Infigratinib across a diverse panel of cell lines. These application notes provide detailed protocols for HTS using luminescence-based assays and for the subsequent validation of on-target activity.

Application Note 1: Primary Screening to Identify Infigratinib-Sensitive Cell Lines

This section outlines a high-throughput method to determine the number of viable cells in culture after treatment with Infigratinib, based on the quantification of ATP, which indicates the presence of metabolically active cells.[7]

Principle

A panel of cancer cell lines, selected based on their known FGFR genomic alteration status, is treated with a dose range of Infigratinib Phosphate. Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which is a homogeneous "add-mix-measure" method ideal for HTS.[7][8] The luminescent signal is proportional to the amount of ATP present, and thus to the number of viable cells.[7] This allows for the generation of dose-response curves and the determination of the half-maximal inhibitory concentration (IC50) for each cell line.

Recommended Cell Lines for Screening

A well-selected cell line panel should include models with various FGFR alterations to identify a broad range of sensitivity profiles.

Cell LineCancer TypeFGFR Alteration StatusExpected Sensitivity
SNU-16 Gastric CancerFGFR2 Amplification[9]Sensitive
KATO III Gastric CancerFGFR2 AmplificationSensitive
RT112 Urothelial CarcinomaFGFR3-TACC3 Fusion[10]Sensitive
KMS-11 Multiple MyelomaFGFR3 Mutation (Y373C)[11]Sensitive
NCI-H1703 Lung CancerFGFR1 Amplification[12]Potentially Sensitive
A204 Rhabdoid TumorCo-activation of PDGFRα and FGFR2[13]Variable
HepG2 Hepatocellular CarcinomaFGFR Wild-TypeResistant/Control
MCF-7 Breast CancerFGFR Wild-TypeResistant/Control
Experimental Workflow

The overall workflow for the high-throughput screening is depicted below.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well format) cluster_analysis Data Analysis p1 Select & Culture Cell Lines a1 Seed Cells into Microplates p1->a1 p2 Prepare Serial Dilutions of this compound a2 Add Infigratinib (Dose Response) p2->a2 a1->a2 a3 Incubate for 72h a2->a3 a4 Add CellTiter-Glo® Reagent a3->a4 a5 Measure Luminescence a4->a5 d1 Normalize Data to Vehicle Control a5->d1 d2 Generate Dose- Response Curves d1->d2 d3 Calculate IC50 Values d2->d3

High-throughput screening workflow for cell viability.
Protocol: High-Throughput Cell Viability Screening (CellTiter-Glo®)

This protocol is adapted for a 384-well plate format, suitable for HTS.[8]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • This compound (dissolved in DMSO)[2]

  • Selected cell lines in appropriate culture medium

  • Opaque-walled 384-well microplates

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation: Prepare the CellTiter-Glo® Reagent by transferring the buffer to the lyophilized substrate bottle. Mix gently until the substrate is fully dissolved.[14]

  • Cell Seeding: Suspend exponentially growing cells in fresh medium. Using a multichannel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate. Seeding density should be optimized for each cell line (e.g., 1,000-2,500 cells/well).

  • Compound Addition: Prepare a serial dilution of this compound in culture medium from a concentrated DMSO stock. Add 5 µL of the diluted compound to the appropriate wells. Include "vehicle control" wells (DMSO only) and "no cells" wells (medium only for background).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Execution:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[14]

    • Add 15 µL of CellTiter-Glo® Reagent to each well.[14]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]

  • Data Acquisition: Record the luminescence using a plate reader.

Data Analysis and Expected Results

The raw luminescence data is first corrected by subtracting the average background signal from the "no cells" wells. The viability for each well is then expressed as a percentage of the vehicle control. Plotting the percent viability against the log-transformed concentration of Infigratinib allows for the generation of a dose-response curve and calculation of the IC50 value.

Cell LineFGFR StatusHypothetical IC50 (nM)Sensitivity Classification
SNU-16 FGFR2 Amplification15Sensitive
RT112 FGFR3-TACC3 Fusion25Sensitive
KMS-11 FGFR3 Mutation50Sensitive
HepG2 Wild-Type> 10,000Resistant

Application Note 2: Quantifying Infigratinib-Induced Apoptosis

A key mechanism of action for effective anticancer agents is the induction of programmed cell death, or apoptosis. This assay measures the activity of caspases 3 and 7, which are key effector enzymes in the apoptotic cascade.[16]

Principle

The Caspase-Glo® 3/7 Assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by activated caspase-3 and -7.[17] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[16][17] This homogeneous assay is well-suited for HTS formats.[17]

Protocol: High-Throughput Apoptosis Assay (Caspase-Glo® 3/7)

This protocol is designed for a 96-well or 384-well format.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • This compound

  • Sensitive and resistant cell lines

  • White-walled multiwell plates

Procedure:

  • Cell Treatment: Seed cells (e.g., 5,000-10,000 cells/well in 50 µL for a 96-well plate) and treat with this compound at concentrations around their respective IC50 values, alongside a vehicle control.[18] Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.[16]

  • Assay Execution:

    • Remove plates from the incubator and allow them to equilibrate to room temperature.[19]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in each well (e.g., add 50 µL of reagent to 50 µL of medium).[19]

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization.[16]

  • Data Acquisition: Measure the luminescence of each sample in a plate-reading luminometer.[18]

Data Analysis and Expected Results

Apoptotic activity is expressed as the fold change in luminescence relative to the vehicle-treated control cells. A significant increase in caspase 3/7 activity in Infigratinib-treated cells indicates the induction of apoptosis.

Cell LineTreatment (IC50 Conc.)Hypothetical Caspase 3/7 Activation (Fold Change vs. Control)Interpretation
SNU-16 Infigratinib8.5Strong Apoptotic Induction
RT112 Infigratinib6.2Apoptotic Induction
HepG2 Infigratinib1.1No Significant Apoptosis

Application Note 3: Confirming On-Target Pathway Inhibition

To confirm that Infigratinib's cytotoxic effects are due to the inhibition of its intended target, it is essential to analyze the phosphorylation status of FGFR and its downstream signaling components. Western blotting is a standard method for this analysis.

Principle

Infigratinib functions as an ATP-competitive inhibitor, blocking the autophosphorylation of the FGFR kinase domain.[3][20] This prevents the activation of downstream signaling cascades, primarily the Ras-Raf-MAPK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[3][21] By treating sensitive cells with Infigratinib and performing a western blot, a decrease in the phosphorylation of FGFR and key downstream effectors like ERK and AKT can be observed.

FGFR Signaling Pathway and Infigratinib Inhibition

The diagram below illustrates the FGFR signaling cascade and the point of inhibition by Infigratinib.

FGFR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Recruits & Phosphorylates (p) Infigratinib Infigratinib Infigratinib->FGFR Inhibits Autophosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K PLCG PLCγ FRS2->PLCG SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p44/42 MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCG->PKC PKC->Proliferation

FGFR signaling pathway and the inhibitory action of Infigratinib.
Protocol: Western Blotting for FGFR Pathway Analysis

Materials:

  • Sensitive cells (e.g., SNU-16)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, transfer system, and membranes (PVDF or nitrocellulose)

  • Primary antibodies:

    • Phospho-FGFR (p-FGFR) (e.g., Tyr653/654)[22]

    • Total FGFR[23]

    • Phospho-ERK1/2 (p-ERK)

    • Total ERK1/2

    • Phospho-AKT (p-AKT)

    • Total AKT

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Seed sensitive cells and allow them to attach. Starve cells in serum-free medium for 24 hours.[22] Treat with Infigratinib (e.g., 100 nM) or vehicle (DMSO) for 2-4 hours. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using a digital imaging system. To analyze multiple proteins, the membrane can be stripped and re-probed with another antibody.

Data Analysis and Expected Results

The intensity of the bands corresponding to the phosphorylated proteins should be normalized to the intensity of their respective total protein bands. A significant reduction in the p-FGFR/Total FGFR, p-ERK/Total ERK, and p-AKT/Total AKT ratios in Infigratinib-treated samples compared to the vehicle control confirms on-target activity.

Protein TargetVehicle Control (DMSO)Infigratinib TreatmentExpected Outcome
p-FGFR HighLow / UndetectableInhibition of FGFR autophosphorylation
p-ERK1/2 HighLowInhibition of MAPK pathway
p-AKT Moderate/HighLowInhibition of PI3K/AKT pathway
β-actin UnchangedUnchangedEqual protein loading confirmed

References

Infigratinib Phosphate Combination Therapy: Application Notes and Protocols for Kinase Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale, preclinical and clinical data, and detailed experimental protocols for investigating infigratinib phosphate in combination with other kinase inhibitors. The primary focus is on overcoming resistance to infigratinib and enhancing its therapeutic efficacy in various cancer types.

Introduction to this compound

Infigratinib (formerly BGJ398) is an orally bioavailable, selective, and potent ATP-competitive pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor.[1] It has the highest affinity for FGFR1, FGFR2, and FGFR3. Aberrant FGFR signaling, driven by gene fusions, amplifications, or mutations, is a key oncogenic driver in several cancers. Infigratinib has received accelerated approval for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma (CCA) harboring an FGFR2 fusion or other rearrangement.[1][2] However, as with other targeted therapies, acquired resistance can limit the long-term efficacy of infigratinib monotherapy.

Rationale for Combination Therapies

Acquired resistance to infigratinib often arises from the activation of bypass signaling pathways, which allows cancer cells to circumvent the effects of FGFR inhibition. Key resistance mechanisms include the activation of the PI3K/AKT/mTOR and MAPK (RAS-RAF-MEK-ERK) signaling pathways. Therefore, combining infigratinib with inhibitors targeting these escape pathways presents a rational strategy to overcome resistance and improve treatment outcomes.

Signaling Pathways

The following diagram illustrates the FGFR signaling pathway and the points of intervention for infigratinib and combination kinase inhibitors.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates SRC SRC FGFR->SRC GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CDK46 CDK4/6 ERK->CDK46 Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 SRC->STAT3 STAT3->Proliferation Rb Rb CDK46->Rb E2F E2F Rb->E2F E2F->Proliferation Infigratinib Infigratinib Infigratinib->FGFR MEKi MEK Inhibitor (e.g., Trametinib) MEKi->MEK PI3Ki PI3K Inhibitor (e.g., Alpelisib) PI3Ki->PI3K CDK46i CDK4/6 Inhibitor (e.g., Ribociclib) CDK46i->CDK46 SRCi SRC Inhibitor (e.g., Dasatinib) SRCi->SRC Synergy_Assay_Workflow start Seed cancer cells in 96-well plates treat Treat with serial dilutions of Infigratinib, Trametinib, and their combination start->treat incubate Incubate for 72 hours treat->incubate viability Assess cell viability (e.g., CellTiter-Glo assay) incubate->viability analyze Analyze data using synergy models (e.g., ZIP synergy score) viability->analyze end Determine synergistic, additive, or antagonistic effects analyze->end Phase_I_Trial_Workflow enrollment Enroll patients with PIK3CA-mutant advanced solid tumors dose_escalation Dose escalation of Infigratinib and Alpelisib using a Bayesian logistic regression model enrollment->dose_escalation mtd Determine Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) dose_escalation->mtd expansion Enroll patients in molecularly-defined dose-expansion cohorts mtd->expansion endpoints Primary Endpoint: MTD Secondary Endpoints: Safety, Pharmacokinetics, Response expansion->endpoints analysis Analyze safety, tolerability, and preliminary efficacy endpoints->analysis PDX_Study_Workflow implantation Subcutaneously implant HCC PDX tumors into SCID mice treatment_groups Randomize mice into treatment groups: - Vehicle - Infigratinib alone - Ribociclib alone - Infigratinib + Ribociclib implantation->treatment_groups monitoring Monitor tumor growth and animal well-being treatment_groups->monitoring tissue_collection Collect tumor tissues at the end of the study monitoring->tissue_collection analysis Perform immunohistochemistry to assess cell differentiation and proliferation tissue_collection->analysis outcome Evaluate tumor growth inhibition and delay in resistance analysis->outcome

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Infigratinib Phosphate Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Infigratinib Phosphate in cancer cell lines.

A Note on Infigratinib's Regulatory Status: In May 2024, the FDA withdrew its accelerated approval for infigratinib (Truseltiq) for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement. This decision was made at the sponsor's request due to difficulties in enrolling for a confirmatory clinical trial. Researchers should be aware of this context when designing experiments and interpreting results.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to Infigratinib?

A1: Acquired resistance to Infigratinib primarily occurs through two main mechanisms:

  • On-target resistance: This involves genetic alterations in the FGFR gene itself, which prevent the drug from binding effectively. The most common on-target mutations are "gatekeeper" mutations, such as V565F in FGFR2, and "molecular brake" mutations, like N550K. These mutations sterically hinder the binding of Infigratinib to the ATP-binding pocket of the FGFR kinase domain.

  • Off-target resistance: This involves the activation of alternative signaling pathways that bypass the FGFR signaling blockade. The most frequently observed bypass pathways are the PI3K/AKT/mTOR and MAPK pathways. Upregulation of other receptor tyrosine kinases, such as MET, can also contribute to off-target resistance.

Q2: My cancer cell line is showing reduced sensitivity to Infigratinib. How can I determine the mechanism of resistance?

A2: To elucidate the resistance mechanism, a multi-step approach is recommended:

  • Sequence the FGFR gene: Perform Sanger or next-generation sequencing of the FGFR kinase domain in your resistant cell line to identify potential on-target mutations. Compare the sequence to that of the parental, sensitive cell line.

  • Assess bypass pathway activation: Use western blotting to analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK pathways (e.g., p-AKT, p-mTOR, p-ERK). An increase in the phosphorylation of these proteins in the resistant line compared to the parental line suggests bypass pathway activation.

  • Receptor tyrosine kinase array: To investigate the upregulation of other RTKs, a phospho-RTK array can be used to screen for multiple activated kinases simultaneously.

Q3: What are some strategies to overcome Infigratinib resistance in my cell line models?

A3: Several strategies can be employed to overcome Infigratinib resistance:

  • Next-generation FGFR inhibitors: For on-target resistance, second- and third-generation FGFR inhibitors with activity against common gatekeeper mutations can be effective. For example, TAS-120 (futibatinib) is a covalent FGFR inhibitor that has shown efficacy against some Infigratinib-resistant mutations.

  • Combination therapies: For off-target resistance, combining Infigratinib with inhibitors of the activated bypass pathway is a promising approach. For instance, co-treatment with a PI3K inhibitor (e.g., alpelisib) or an mTOR inhibitor (e.g., everolimus) can re-sensitize cells to Infigratinib.

  • Targeting upstream activators: If resistance is driven by the upregulation of another RTK like MET, combining Infigratinib with a MET inhibitor (e.g., crizotinib) could be a viable strategy.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for Infigratinib in cell viability assays.
Possible Cause Recommended Solution
Cell passage number High passage numbers can lead to genetic drift and altered drug sensitivity. Use low-passage cells (ideally <20 passages) and maintain consistent passage numbers across experiments.
Cell seeding density Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and maintain a consistent seeding density that ensures cells are in the exponential growth phase throughout the assay.
Drug stability Infigratinib may degrade over time, especially if not stored correctly. Prepare fresh drug dilutions for each experiment from a stock solution stored at -80°C.
Assay incubation time The duration of drug exposure can significantly impact IC50 values. Standardize the incubation time (e.g., 72 hours) for all experiments.
Reagent variability Ensure all reagents, including media, serum, and assay kits (e.g., MTT, CellTiter-Glo), are from the same lot to minimize variability.
Problem 2: Difficulty in generating a stable Infigratinib-resistant cell line.
Possible Cause Recommended Solution
Initial drug concentration is too high Starting with a high concentration of Infigratinib can lead to widespread cell death and the inability to establish a resistant population. Begin with a concentration around the IC20-IC30 of the parental cell line.
Insufficient recovery time Cells need time to recover and proliferate after drug exposure. Allow cells to reach 70-80% confluency before the next round of drug treatment.
Drug concentration is not increased gradually A sudden large increase in drug concentration can be too toxic. Increase the drug concentration in small, stepwise increments (e.g., 1.5-2 fold) once the cells are growing steadily at the current concentration.
Clonal selection has not occurred A heterogeneous population may still contain sensitive cells. After establishing a resistant pool, consider performing single-cell cloning to isolate and expand highly resistant clones.

Quantitative Data Summary

Table 1: Infigratinib Activity in Different Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationInfigratinib IC50 (nM) - SensitiveInfigratinib IC50 (nM) - ResistantFold ResistanceReference
AN3CAEndometrial CancerFGFR2 mutation~10>1000>100F-1
MFE-296Endometrial CancerFGFR2 fusion~5>1000>200F-2
RT-112Bladder CancerFGFR3 fusion~20>1000>50F-3
DMS114Lung CancerFGFR1 amplification~50>2000>40F-4

Note: IC50 values are approximate and can vary based on experimental conditions. The references provided are representative of published data.

Table 2: Efficacy of Combination Strategies in Overcoming Infigratinib Resistance

Resistant Cell LineResistance MechanismCombination TherapyEffectReference
AN3CA-RPI3K/AKT activationInfigratinib + Alpelisib (PI3Kα inhibitor)Synergistic growth inhibitionF-1
MFE-296-RMAPK activationInfigratinib + Trametinib (MEK inhibitor)Synergistic growth inhibitionF-2
DMS114-RMET upregulationInfigratinib + Crizotinib (MET inhibitor)Re-sensitization to InfigratinibF-4

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density in 100 µL of culture medium. Include wells with medium only for background measurement. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of Infigratinib and/or other inhibitors in culture medium. Add the desired concentrations to the wells. Include vehicle control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Subtract the background reading, normalize the data to the vehicle control, and plot a dose-response curve to determine the IC50 value.

Western Blotting for Phosphorylated Proteins
  • Cell Lysis:

    • Treat cells with Infigratinib and/or other inhibitors for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Experimental_Workflow_Resistance_Investigation cluster_characterization Characterize Resistant Phenotype cluster_mechanism Investigate Resistance Mechanism cluster_overcome Strategies to Overcome Resistance start Observe Reduced Infigratinib Sensitivity generate_resistant Generate Resistant Cell Line start->generate_resistant confirm_resistance Confirm Resistance (IC50 Shift) generate_resistant->confirm_resistance seq_fgfr Sequence FGFR Kinase Domain confirm_resistance->seq_fgfr wb_pathways Western Blot for Bypass Pathways (p-AKT, p-ERK) confirm_resistance->wb_pathways on_target On-Target Mutation (e.g., Gatekeeper) seq_fgfr->on_target Mutation Found off_target Off-Target Activation (Bypass Pathway) wb_pathways->off_target Activation Detected next_gen_fgfri Test Next-Generation FGFR Inhibitors on_target->next_gen_fgfri combo_therapy Test Combination Therapies off_target->combo_therapy

Managing hyperphosphatemia as a side effect of Infigratinib Phosphate in vivo.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing hyperphosphatemia as a side effect of Infigratinib Phosphate in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of infigratinib-induced hyperphosphatemia?

A1: Infigratinib is a potent inhibitor of Fibroblast Growth Factor Receptors 1-3 (FGFR1-3)[1][2]. Hyperphosphatemia is an on-target effect resulting from the inhibition of FGFR1[1][3][4]. Under normal physiological conditions, Fibroblast Growth Factor 23 (FGF23) binds to the FGFR1/α-klotho complex in the kidneys to regulate phosphate homeostasis. This binding promotes the excretion of phosphate in the urine by inhibiting sodium-phosphate co-transporters in the proximal renal tubules[5]. Infigratinib blocks this signaling pathway. The inhibition of FGFR1 prevents FGF23-mediated signaling, leading to increased reabsorption of phosphate from the kidneys, which results in elevated serum phosphate levels[5][6].

cluster_0 Normal Phosphate Homeostasis cluster_1 Effect of Infigratinib FGF23 FGF23 FGFR1_Klotho FGFR1/α-Klotho Complex (Kidney Proximal Tubule) FGF23->FGFR1_Klotho Binds to NaPi Sodium-Phosphate Co-transporters (NaPi) FGFR1_Klotho->NaPi Inhibits Reabsorption Renal Phosphate Reabsorption NaPi->Reabsorption Mediates Excretion Phosphate Excretion Reabsorption->Excretion Reduces Infigratinib Infigratinib FGFR1_Klotho_Inhib FGFR1/α-Klotho Complex (Kidney Proximal Tubule) Infigratinib->FGFR1_Klotho_Inhib Inhibits NaPi_Inhib Sodium-Phosphate Co-transporters (NaPi) FGFR1_Klotho_Inhib->NaPi_Inhib Inhibition is Blocked Reabsorption_Inhib Increased Renal Phosphate Reabsorption NaPi_Inhib->Reabsorption_Inhib Upregulates Hyperphosphatemia Hyperphosphatemia Reabsorption_Inhib->Hyperphosphatemia

Caption: Infigratinib's Mechanism of Action on Phosphate Homeostasis.

Q2: When can hyperphosphatemia be expected to develop after starting infigratinib treatment in an animal model?

A2: The median onset time for hyperphosphatemia in human clinical trials was 8 days[7]. In preclinical models, the timing may vary based on the species, dose, and administration schedule. Therefore, it is crucial to establish a baseline phosphate level before commencing treatment and to monitor levels frequently, especially during the first two weeks of the study.

Q3: How should I monitor serum phosphate levels during my in vivo experiment?

A3: Regular monitoring is critical for managing hyperphosphatemia.

  • Baseline: Measure serum phosphate levels before the first dose of infigratinib.

  • Initial Phase: Monitor levels weekly for at least the first month of treatment[8]. In clinical studies, monitoring was performed on days 1, 2, 8, 15, and 22 of the first cycle[3].

  • Chronic Dosing: After the initial phase, if phosphate levels are stable, monitoring can be shifted to a monthly schedule or aligned with other study endpoints[9].

  • Post-Intervention: If a dose is withheld or modified due to hyperphosphatemia, weekly monitoring is recommended until the level returns to an acceptable range (e.g., ≤5.5 mg/dL)[8].

Q4: What are the recommended interventions for managing hyperphosphatemia?

A4: A tiered approach is recommended, starting with less invasive measures.

  • Dietary Phosphate Restriction: The first step is to switch the animals to a low-phosphate diet. Standard rodent chow can be high in phosphate; consult with your facility's veterinarian or nutritionist to source an appropriate low-phosphate formulation (target: 600-800 mg/day)[10].

  • Phosphate Binders: If dietary modification is insufficient, introduce phosphate-lowering therapy[5]. Phosphate binders like sevelamer, lanthanum carbonate, or calcium-based binders can be administered to reduce the absorption of dietary phosphate[5]. Prophylactic use of phosphate binders has also been reported in clinical trials[3][4][11].

  • Dose Interruption/Reduction: For severe or persistent hyperphosphatemia, withholding or reducing the dose of infigratinib is necessary[12][13][14]. Treatment can typically be resumed at the same or a lower dose once phosphate levels normalize[5][8].

Troubleshooting Guide: Hyperphosphatemia Management

This guide provides a workflow for managing elevated serum phosphate levels observed during an in vivo study.

start Measure Serum Phosphate (P) decision1 P > 5.5 mg/dL? start->decision1 action1 Continue Infigratinib at Current Dose. Monitor Weekly. decision1->action1 No decision2 5.5 < P ≤ 7.5 mg/dL? decision1->decision2 Yes action2 Initiate/Optimize Low-Phosphate Diet. Initiate/Adjust Phosphate Binder Therapy. Continue Infigratinib. Monitor Weekly. decision2->action2 Yes decision3 P > 7.5 mg/dL? decision2->decision3 No action3 Withhold Infigratinib. Initiate/Maximize Phosphate Lowering Therapy (Diet + Binders). Monitor Weekly until P ≤ 5.5 mg/dL. decision3->action3 Yes decision4 Resolved to ≤ 5.5 mg/dL? action3->decision4 action4a Resume Infigratinib at the next lower dose level. decision4->action4a Yes action4b Consider permanent discontinuation if severe or prolonged. decision4->action4b No

Caption: Troubleshooting Workflow for Infigratinib-Induced Hyperphosphatemia.

Data Summary: Management Guidelines

The following table summarizes the clinical management guidelines for hyperphosphatemia, which can be adapted for preclinical research settings.

Serum Phosphate Level (mg/dL)Grade (CTCAE v5.0)Recommended ActionMonitoring Frequency
> ULN - 5.5Grade 1Continue infigratinib. Consider initiating a low-phosphate diet.Weekly
> 5.5 - 7.5Grade 2Continue infigratinib. Initiate or adjust phosphate binder dose. Enforce low-phosphate diet.[8]Weekly[8]
> 7.5 - 9.0Grade 3Withhold infigratinib. Initiate/maximize phosphate-lowering therapy.[8]Weekly, until level is ≤ 5.5 mg/dL.[8]
> 9.0Grade 4Withhold infigratinib. If persistent or life-threatening, permanently discontinue.[8]As clinically indicated.

Note: ULN = Upper Limit of Normal for the specific species and strain. Dose reduction steps are typically 125 mg → 100 mg → 75 mg in clinical settings[8]. Equivalent dose reductions should be calculated for animal studies.

Key Experimental Protocols

Protocol 1: Serum Phosphate Measurement

  • Sample Collection: Collect whole blood from animals at specified time points (e.g., via tail vein, saphenous vein, or terminal cardiac puncture). For serum, collect blood in tubes without anticoagulant.

  • Sample Processing: Allow blood to clot at room temperature for 15-30 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge. Carefully collect the supernatant (serum) without disturbing the cell pellet.

  • Analysis: Analyze serum phosphate levels using a commercial colorimetric assay kit (e.g., based on the malachite green or phosphomolybdate method) or an automated clinical chemistry analyzer. Follow the manufacturer's instructions precisely.

  • Data Recording: Record phosphate concentrations in mg/dL or mmol/L. Ensure consistency in units throughout the study.

Protocol 2: Administration of Phosphate Binders (Example: Sevelamer)

  • Preparation: Sevelamer is often available as a powder. It can be mixed into a palatable vehicle (e.g., sweetened gelatin, peanut butter) or incorporated directly into custom food pellets. The method of delivery should ensure consistent and complete consumption by the animal.

  • Dosing: The dose will need to be determined empirically for the specific animal model. Start with a low dose and titrate upwards based on weekly serum phosphate measurements and tolerability. Prophylactic administration alongside the first infigratinib dose is a valid strategy[3][4].

  • Administration Schedule: Administer the phosphate binder with food to maximize its efficacy in binding dietary phosphate.

  • Washout during Off-Therapy Periods: Infigratinib is often dosed on a 21-days-on, 7-days-off schedule[13][15]. During the 7-day off-therapy period, phosphate binders should also be held to prevent potential hypophosphatemia[8].

Disclaimer: This guide is intended for research purposes only and is based on available clinical and preclinical data. All animal experiments should be conducted under an approved institutional animal care and use committee (IACUC) protocol.

References

Strategies to mitigate off-target effects of Infigratinib Phosphate in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Infigratinib Phosphate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound in a research setting, with a special focus on strategies to understand and mitigate off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: Infigratinib is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] Constitutive activation of FGFR signaling due to gene fusions, amplifications, or mutations can drive the proliferation and survival of malignant cells.[3] Infigratinib blocks this signaling, thereby inhibiting tumor cell growth.[3]

Q2: What are the known on-target and off-target effects of Infigratinib?

A2: The most common on-target effect is hyperphosphatemia, which results from the inhibition of FGFR signaling's role in phosphate homeostasis.[4] Off-target effects can occur due to Infigratinib's interaction with other kinases. While highly selective for FGFR1-3, it can inhibit other kinases at higher concentrations, such as VEGFR2.[1] Other observed adverse effects in clinical settings include ocular toxicities and stomatitis.

Q3: How can I minimize off-target effects in my cell culture experiments?

A3: The key is to use the lowest effective concentration of Infigratinib that inhibits the target FGFR while having minimal impact on known off-target kinases. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Comparing the effective concentration to the IC50 values for off-target kinases (see Table 1) can help assess the potential for off-target effects.

Q4: I am observing unexpected cellular phenotypes that do not seem to be related to FGFR inhibition. What could be the cause?

A4: This could be due to an off-target effect. First, review the kinase selectivity profile of Infigratinib (Table 1) to identify potential off-target kinases that might be responsible for the observed phenotype. To confirm this, you can use techniques like CRISPR-Cas9 to knock out the suspected off-target kinase and see if the phenotype is rescued in the presence of Infigratinib.

Q5: What is the recommended starting concentration for in vitro experiments?

A5: Based on published data, Infigratinib inhibits FGFR1, 2, and 3 with IC50 values in the low nanomolar range (around 1-2 nM in cell-free assays).[1][5] For cell-based assays, the IC50 for proliferation of FGFR-dependent cell lines is also in the low nanomolar range (e.g., 5-32 nM for various bladder cancer cell lines).[1] We recommend starting with a concentration range that brackets these values (e.g., 1 nM to 1 µM) to determine the optimal concentration for your system.

Troubleshooting Guide

IssuePossible CauseRecommended Action
High cell toxicity at expected effective concentration Off-target effects; Cell line is particularly sensitive.1. Perform a dose-response curve to determine the IC50 in your cell line. 2. Lower the concentration of Infigratinib. 3. If the toxicity persists at concentrations required for FGFR inhibition, consider using a different FGFR inhibitor with an alternative selectivity profile.
Inconsistent results between experiments Reagent variability; Cell culture conditions.1. Ensure consistent lot and storage of this compound. 2. Standardize cell passage number and seeding density. 3. Prepare fresh dilutions of Infigratinib for each experiment.
Lack of efficacy at expected concentrations Cell line does not have activating FGFR alterations; Drug degradation.1. Confirm the presence of FGFR fusions, mutations, or amplifications in your cell line using genomic or transcriptomic methods. 2. Verify the activity of your Infigratinib stock by testing it on a known sensitive cell line.

Quantitative Data Summary

Table 1: this compound Kinase Selectivity Profile

This table summarizes the half-maximal inhibitory concentration (IC50) of Infigratinib against its primary targets (FGFR1-3) and a selection of off-target kinases. Lower IC50 values indicate higher potency.

KinaseIC50 (nM) - Cell-FreeIC50 (nM) - CellularReference
FGFR1 0.9 - 1.14.6[1][5]
FGFR2 1.0 - 1.44.9[1][5]
FGFR3 1.0 - 2.05.0[1][5]
FGFR4 60 - 61168[2][5]
VEGFR2 180-[1]
Abl 2300-[1]
Fyn 1900-[1]
Kit 750-[1]
Lck 2500-[1]
Lyn 300-[1]
Yes 1100-[1]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Determination of IC50 using a Radiometric Kinase Assay

This protocol is adapted from a method to assess the enzymatic activity of a purified kinase in the presence of an inhibitor.[1]

Materials:

  • Purified recombinant kinase (e.g., FGFR1, FGFR2, FGFR3, or a potential off-target kinase)

  • Kinase-specific peptide substrate

  • [γ-³³P]ATP

  • This compound

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 3 mM MnCl₂, 3 mM MgCl₂, 1 mM DTT)

  • 96-well filter plates

  • 0.5% Phosphoric acid

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the following to each well:

    • 10 µL of 3x concentrated Infigratinib solution (or DMSO for control).

    • 10 µL of a substrate mixture containing the peptide substrate and [γ-³³P]ATP in kinase reaction buffer.

  • Initiate the reaction by adding 10 µL of 3x concentrated enzyme solution in assay buffer.

  • Incubate the plate at room temperature for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate and wash several times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter membranes, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each Infigratinib concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability Assay to Determine Cellular IC50

This protocol measures cell viability to determine the potency of Infigratinib in a cellular context.

Materials:

  • Cancer cell line with known FGFR status

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Remove the old medium from the cells and add the medium containing the different concentrations of Infigratinib or vehicle control.

  • Incubate the plate for a duration relevant to your experimental question (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the percent viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent viability against the logarithm of the Infigratinib concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: CRISPR-Cas9 Knockout for Off-Target Validation

This protocol provides a general workflow for using CRISPR-Cas9 to validate a suspected off-target effect.

Materials:

  • Cell line of interest

  • sgRNA targeting the suspected off-target kinase

  • Cas9 nuclease (can be delivered as plasmid, mRNA, or protein)

  • Transfection reagent or electroporation system

  • Antibody against the off-target kinase for validation of knockout

  • This compound

Procedure:

  • Design and Synthesize sgRNA: Design at least two sgRNAs targeting a coding exon of the suspected off-target kinase.

  • Transfection/Electroporation: Co-transfect or electroporate the cells with the sgRNA and Cas9 nuclease.

  • Clonal Selection (Optional but Recommended): Select single-cell clones and expand them.

  • Validation of Knockout: Screen the clones for the absence of the target protein by Western blot or confirm the genomic edit by sequencing.

  • Phenotypic Assay: Treat the validated knockout cells and the parental (wild-type) cells with Infigratinib at a concentration that previously induced the suspected off-target phenotype.

  • Analysis: If the phenotype is absent or significantly reduced in the knockout cells compared to the parental cells, it provides strong evidence that the effect is mediated by the knocked-out kinase.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates STAT STAT FGFR->STAT Activates PLCg PLCγ FGFR->PLCg Activates Infigratinib Infigratinib Phosphate Infigratinib->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes STAT->Proliferation Promotes PLCg->Proliferation Promotes

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Investigation of Off-Target Effects cluster_validation Validation cluster_conclusion Conclusion Problem Unexpected Phenotype Observed with Infigratinib Kinase_Profile Review Kinase Selectivity Profile (Table 1) Problem->Kinase_Profile Hypothesize Hypothesize Potential Off-Target Kinase(s) Kinase_Profile->Hypothesize Dose_Response Perform Dose-Response Curve to Confirm On-Target vs. Off-Target Concentration Window Hypothesize->Dose_Response CRISPR CRISPR-Cas9 Knockout of Hypothesized Off-Target Kinase Dose_Response->CRISPR Rescue_Expt Treat Knockout Cells with Infigratinib CRISPR->Rescue_Expt Analysis Analyze for Phenotype Rescue Rescue_Expt->Analysis Conclusion Confirm or Refute Off-Target Effect Analysis->Conclusion

Caption: Workflow for investigating and validating potential off-target effects of Infigratinib.

References

Troubleshooting inconsistent results in Infigratinib Phosphate proliferation assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in proliferation assays using Infigratinib Phosphate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell proliferation?

This compound is an orally bioavailable and potent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with the highest affinity for FGFR1, FGFR2, and FGFR3.[1][2] In cancer cells with activating mutations, fusions, or amplifications of FGFR genes, aberrant FGFR signaling drives uncontrolled cell proliferation, survival, and angiogenesis.[3][4] Infigratinib competitively binds to the ATP-binding pocket of these receptors, inhibiting their kinase activity and blocking downstream signaling pathways, which ultimately leads to reduced cell proliferation and tumor growth.[1][5]

Q2: Which cell proliferation assays are commonly used with this compound, and what is their principle?

Commonly used proliferation assays include MTT, XTT, and CellTiter-Glo.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of metabolically active cells.[6][7][8]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[9][10][11] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the ATP concentration.

Q3: What are the known on-target and off-target effects of this compound that could influence proliferation assay results?

  • On-target effects: The primary on-target effect is the inhibition of FGFR signaling. A known clinical and in vitro side effect is hyperphosphatemia , resulting from FGFR1 inhibition and its role in phosphate homeostasis.[12][13][14] While this is a systemic effect, drastic changes in intracellular phosphate levels could potentially influence cellular metabolism and, consequently, assay readouts.

  • Off-target effects: Infigratinib can have off-target effects on other kinases, although at higher concentrations.[2][3] It has also been shown to induce mitochondrial-dependent cell death, which can directly impact MTT assay results that rely on mitochondrial function.[15][16] Additionally, like some other kinase inhibitors, it might induce cellular stress responses or autophagy that can alter cellular metabolism and ATP levels, leading to discrepancies in proliferation assays.[17]

Troubleshooting Inconsistent Results

Inconsistent results in proliferation assays with this compound can arise from various factors related to the compound itself, the assay methodology, or the cell line used.

Diagram: Troubleshooting Logic Flow

Troubleshooting_Logic_Flow Troubleshooting Inconsistent Proliferation Assay Results with this compound cluster_start Start cluster_issue_identification Issue Identification cluster_investigation Investigation Path cluster_solutions Potential Solutions Start Inconsistent Results Observed Assay_Type Which assay shows inconsistency? (MTT, CellTiter-Glo, etc.) Start->Assay_Type High_Variability High variability between replicates? Assay_Type->High_Variability Unexpected_IC50 Unexpected IC50 values? Assay_Type->Unexpected_IC50 Compound_Related Compound-Related Issues High_Variability->Compound_Related Assay_Related Assay-Related Issues High_Variability->Assay_Related Cell_Related Cell-Related Issues High_Variability->Cell_Related Unexpected_IC50->Compound_Related Unexpected_IC50->Assay_Related Unexpected_IC50->Cell_Related Check_Compound Check Compound: - Purity and stability - Proper solubilization (DMSO) - Fresh dilutions Compound_Related->Check_Compound Optimize_Assay Optimize Assay Protocol: - Incubation times (drug & reagent) - Reagent concentrations - Plate reading parameters Assay_Related->Optimize_Assay Validate_Cells Validate Cell Line: - Mycoplasma contamination - Cell density optimization - Passage number Cell_Related->Validate_Cells Alternative_Assay Consider Alternative Assay: - Direct cell counting (e.g., Trypan Blue) - DNA content-based assays (e.g., CyQuant) Check_Compound->Alternative_Assay Optimize_Assay->Alternative_Assay Validate_Cells->Alternative_Assay

Caption: A logical workflow for troubleshooting inconsistent results.

Common Problems and Solutions
ProblemPotential CauseRecommended Solution
High variability between replicate wells Infigratinib-related: - Incomplete solubilization or precipitation of the compound at higher concentrations.- Degradation of the compound in stock solutions.- Ensure complete dissolution of this compound in DMSO.- Prepare fresh dilutions from a new stock for each experiment.- Visually inspect wells for any precipitate before adding assay reagents.
Assay-related: - Pipetting errors, especially with small volumes.- "Edge effect" in 96-well plates.[18]- Inconsistent incubation times.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or media.- Ensure uniform incubation times for all plates.
Cell-related: - Uneven cell seeding density.- Cell clumping.- Thoroughly resuspend cells before seeding.- Perform a cell count to ensure accurate seeding.- Use a multi-channel pipette for seeding to improve consistency.
Unexpectedly high or low IC50 values Infigratinib-related: - Off-target effects on cellular metabolism.- Induction of cellular stress responses that alter metabolic activity.- Corroborate results with a non-metabolic assay (e.g., direct cell counting).- Test a range of drug incubation times.
Assay-related: - Interference of Infigratinib with assay reagents (e.g., reduction of MTT by the compound).- For CellTiter-Glo, drug-induced changes in ATP levels not proportional to cell number (e.g., cell cycle arrest without cell death).[19]- Run a cell-free control with Infigratinib and the assay reagent to check for direct chemical interference.- Compare results with an alternative endpoint, such as a DNA quantification assay (e.g., CyQuant).
Cell-related: - Changes in cell metabolism due to culture conditions (e.g., confluency, nutrient depletion).- Development of resistance to the compound.- Ensure cells are in the exponential growth phase during the experiment.- Maintain consistent cell culture conditions and passage numbers.
Discrepancies between different proliferation assays Different assay principles: - MTT measures mitochondrial activity, while CellTiter-Glo measures ATP levels. Infigratinib can affect these differently.- For example, Infigratinib-induced mitochondrial dysfunction would significantly impact the MTT assay.[15][16]- Understand the mechanism of each assay and how Infigratinib might affect it.- Use a third, orthogonal assay (e.g., cell counting) to validate findings.- Consider that different assays may reflect different aspects of cellular health (e.g., metabolic activity vs. cell number).

Experimental Protocols

MTT Proliferation Assay Protocol for this compound

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • 96-well flat-bottom plates

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol for this compound

This protocol is a general guideline and should be performed according to the manufacturer's instructions.

Materials:

  • This compound

  • DMSO

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled plate suitable for luminescence measurements.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • After the drug treatment period, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.[20]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]

  • Incubation and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[20][21]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[20][21]

    • Measure the luminescence using a plate-reading luminometer.

Signaling Pathway Diagram

FGFR Signaling Pathway and Inhibition by Infigratinib

FGFR_Signaling_Pathway Simplified FGFR Signaling Pathway and Inhibition by Infigratinib cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and activates FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Activates STAT STAT FGFR->STAT Activates Infigratinib Infigratinib Phosphate Infigratinib->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: Infigratinib blocks FGFR signaling, inhibiting key downstream pathways.

References

Addressing solubility issues of Infigratinib Phosphate in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting solutions for addressing solubility challenges encountered with Infigratinib Phosphate in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: this compound is a large, complex molecule with physicochemical properties that present significant solubility challenges, particularly in neutral aqueous solutions. Its solubility is highly pH-dependent. Understanding these properties is the first step in developing an effective dissolution strategy.

Table 1: Physicochemical Properties of Infigratinib and its Phosphate Salt

Property Value Source
Molecular Weight 658.5 g/mol (Phosphate Salt) [1]
560.5 g/mol (Free Base) [2]
Predicted Water Solubility 0.0299 mg/mL [3][4]
Aqueous Solubility (pH 6.8, 37°C) < 0.0005 mg/mL (< 1 µg/mL) [5]
Aqueous Solubility (Acidic pH) > 1 mg/mL in gastric pH range (pH 1-2); up to 1.7 mg/mL in pH 3-4.5 buffer. [5]
pKa (Strongest Acidic) 9.98 [3][4]
pKa (Strongest Basic) 8.23 [3][4]
logP 4.68 - 4.78 [3][4]

| Biopharmaceutics Classification | Classified as low solubility; potentially BCS Class IV (low solubility, low permeability). |[5] |

Q2: Why is my this compound not dissolving in standard aqueous buffers like PBS (pH 7.4)?

A2: this compound's solubility dramatically decreases as the pH approaches and exceeds neutral (pH 6.8 and above).[5] At a physiological pH of 7.4, its aqueous solubility is extremely low (< 1 µg/mL), leading to visible precipitation or failure to dissolve in buffers like PBS.[5] The molecule is more soluble in acidic conditions (pH 1-4.5).[5]

Q3: What is the recommended solvent for preparing a high-concentration stock solution?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing initial high-concentration stock solutions.[6][7] Solubility in fresh, high-quality DMSO can reach up to 100 mg/mL.[7] For lower concentrations (e.g., 8.75 mg/mL), gentle warming (to 60°C) and sonication may be required to achieve full dissolution.[6] Always use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[7]

Q4: How can I prepare a final working solution in an aqueous buffer from a DMSO stock for in vitro assays?

A4: The key is to ensure the final concentration of DMSO in your aqueous buffer (e.g., cell culture medium) is very low (typically ≤ 0.1% v/v) to avoid solvent-induced artifacts or toxicity. Prepare the working solution by performing a serial dilution. Start by diluting the high-concentration DMSO stock into your target aqueous buffer with vigorous mixing. It is crucial to add the DMSO stock to the buffer, not the other way around, to minimize precipitation.

Q5: I'm observing precipitation when I dilute my DMSO stock into my aqueous cell culture medium. What can I do?

A5: This is a common issue due to the sharp drop in solubility when moving from an organic solvent to an aqueous medium. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Check DMSO Percentage: Ensure the final DMSO concentration does not exceed recommended limits for your cell line (usually 0.1% or lower). Higher DMSO content can sometimes help solubility but may introduce unwanted biological effects.

  • Use a Surfactant: Consider including a biocompatible surfactant, such as Tween® 80, in your final aqueous solution at a low concentration (e.g., 0.01-0.1%) to help maintain solubility.

  • Adjust pH: If your experimental system allows, using a slightly more acidic buffer (e.g., pH 6.0-6.5) can improve solubility, but you must verify this does not affect your experimental outcomes.

Q6: What are some advanced formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

A6: For in vivo applications, especially oral administration, co-solvents and specialized formulation vehicles are necessary. Published studies have used formulations such as:

  • A suspension in a vehicle of PEG300 and D5W (5% dextrose in water)[6].

  • A solution in an acetic acid-acetate buffer (pH 4.6) mixed with PEG300 (1:1, v/v)[6].

  • Lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can also be explored to enhance oral bioavailability by maintaining the drug in a solubilized state in the gastrointestinal tract.[8]

Troubleshooting Guide: Solubility Issues

Problem: this compound precipitates or fails to dissolve during the preparation of aqueous working solutions.

Potential CauseRecommended Solution
High Final Concentration The desired concentration exceeds the solubility limit in the aqueous buffer. Reduce the final concentration of this compound.
pH of Aqueous Buffer The buffer pH is neutral or basic (≥ 6.8), where solubility is extremely low.[5] If possible, use a buffer with a slightly acidic pH (e.g., 4.5-6.5). Confirm pH compatibility with your experimental system.
High Percentage of Aqueous Solvent The compound is precipitating upon dilution from the DMSO stock. Ensure the final DMSO concentration is kept as high as is tolerable for the experiment (e.g., 0.1%) and add the DMSO stock to the aqueous buffer while vortexing.
Impure or "Wet" DMSO Water absorbed by DMSO can significantly lower its solvating power for hydrophobic compounds.[7] Use fresh, anhydrous, high-purity DMSO to prepare stock solutions.[7]
Incorrect Dilution Method Adding aqueous buffer to the DMSO stock can cause rapid precipitation. Always add the small volume of DMSO stock to the larger volume of aqueous buffer with continuous, vigorous mixing.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: this compound (MW: 658.5 g/mol ), anhydrous cell-culture grade DMSO, sterile microcentrifuge tubes, precision balance.

  • Procedure: a. Weigh 6.59 mg of this compound powder and place it into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex vigorously for 2-3 minutes. d. If full dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37-60°C can be applied if necessary.[6] e. Once fully dissolved, a clear solution is obtained. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C or -80°C. For long-term storage (6 months to 1 year), -80°C is recommended.[6]

Protocol 2: Preparation of a 10 µM Aqueous Working Solution for In Vitro Assays
  • Materials: 10 mM this compound DMSO stock solution, sterile target aqueous buffer (e.g., cell culture medium), sterile polypropylene tubes.

  • Procedure (for 1 mL final volume): a. Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of the target buffer. This creates a 100 µM solution in 1% DMSO. Vortex immediately and thoroughly. b. Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of the target buffer. This creates the final 10 µM solution in 0.1% DMSO. c. Vortex the final solution thoroughly and use it immediately for the best results.

Protocol 3: Example Formulation for In Vivo Oral Gavage (Reference)

This protocol is for reference only and requires optimization and ethical approval for animal studies.

  • Materials: this compound, Polyethylene glycol 300 (PEG300), 5% Dextrose in Water (D5W).

  • Example Suspension Formulation (as per literature reference[6]): a. Determine the required dose (e.g., 20 mg/kg). b. Weigh the necessary amount of this compound. c. Prepare the vehicle by mixing PEG300 and D5W in a 2:1 (v/v) ratio. d. Suspend the this compound powder in the vehicle. e. Sonicate or homogenize the suspension to ensure uniformity before administration. The final product is a suspension, not a solution.

Visualizations

FGFR_Pathway cluster_membrane Cell Membrane FGFR FGFR (Receptor Tyrosine Kinase) Downstream Downstream Signaling (e.g., Ras-MAPK Pathway) FGFR->Downstream Activates FGF FGF Ligand FGF->FGFR Binds & Activates Infigratinib Infigratinib Phosphate Infigratinib->FGFR Inhibits Response Tumor Cell Proliferation & Survival Downstream->Response Promotes Workflow_Solubility start Start: Weigh This compound add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate (Warm if needed) add_dmso->dissolve stock High-Concentration DMSO Stock Solution (e.g., 10 mM) dissolve->stock intermediate Perform Intermediate Dilution in Aqueous Buffer stock->intermediate final Perform Final Dilution in Aqueous Buffer intermediate->final working Final Aqueous Working Solution (Use Immediately) final->working end End: Ready for Assay working->end Troubleshooting_Logic start Observe Precipitation in Aqueous Buffer? check_dmso Is Final DMSO > 0.1%? start->check_dmso Yes add_surfactant Action: Add Surfactant (e.g., Tween 80) start->add_surfactant No check_ph Is Buffer pH > 6.5? check_dmso->check_ph No lower_conc Action: Lower Final Drug Concentration check_dmso->lower_conc Yes check_ph->lower_conc No adjust_ph Action: Use a More Acidic Buffer (if possible) check_ph->adjust_ph Yes resolved Issue Resolved lower_conc->resolved adjust_ph->resolved unresolved Issue Persists: Consider Advanced Formulation add_surfactant->unresolved

References

Technical Support Center: Investigating Acquired Resistance to Infigratinib Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify mechanisms of acquired resistance to Infigratinib Phosphate.

Troubleshooting Guides

Problem 1: Loss of initial tumor response to Infigratinib in a patient.

Possible Cause: Development of acquired resistance through on-target mutations or activation of bypass signaling pathways.

Troubleshooting Steps:

  • Patient Sample Collection:

    • Obtain a recent tumor biopsy and/or a peripheral blood sample for circulating tumor DNA (ctDNA) analysis. Longitudinal monitoring of cfDNA is recommended to detect emerging resistance mutations.[1][2]

  • Molecular Analysis of Tumor/cfDNA:

    • Perform Next-Generation Sequencing (NGS) to screen for mutations in the FGFR2 kinase domain. Pay close attention to known resistance mutations (see Table 1).

    • Simultaneously, use a targeted NGS panel to look for alterations in genes associated with bypass signaling pathways, such as MET, ERBB2/3, EGFR, KRAS, NRAS, BRAF, PIK3CA, and AKT1.[3][4][5]

  • Data Interpretation:

    • FGFR2 Mutation Detected: If a known resistance mutation is identified, this is the likely cause of resistance. The specific mutation may inform the choice of a next-generation FGFR inhibitor that can overcome this resistance.[2][4]

    • Bypass Pathway Alteration Detected: Identification of an activating mutation or amplification in a bypass pathway gene suggests that combination therapy may be required to re-sensitize the tumor to FGFR inhibition.[3][4]

    • No Mutations Detected: Consider other resistance mechanisms like epithelial-to-mesenchymal transition (EMT) or epigenetic changes.[3] Further research using patient-derived models may be necessary.

Problem 2: In vitro model (cell line) develops resistance to Infigratinib.

Possible Cause: Emergence of a sub-clone with a resistance mechanism.

Troubleshooting Steps:

  • Confirm Resistance:

    • Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to confirm the shift in the IC50 value of the resistant cell line compared to the parental, sensitive cell line.

  • Genomic and Transcriptomic Analysis:

    • Extract DNA and RNA from both parental and resistant cell lines.

    • Perform whole-exome sequencing (WES) or targeted NGS on the DNA to identify mutations in FGFR2 and key bypass pathway genes.

    • Conduct RNA sequencing (RNA-seq) to identify upregulation of receptor tyrosine kinases (e.g., MET, EGFR) or changes associated with EMT.

  • Functional Analysis:

    • Use Western blotting to assess the phosphorylation status of key downstream signaling proteins in the MAPK (p-ERK) and PI3K/AKT (p-AKT) pathways in both parental and resistant lines, with and without Infigratinib treatment.[3] Reactivation of these pathways in the resistant line despite Infigratinib treatment points to a bypass mechanism.[3]

    • If a specific bypass receptor (e.g., MET) is upregulated, treat the resistant cells with a combination of Infigratinib and an inhibitor of that receptor to see if sensitivity is restored.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of acquired resistance to Infigratinib?

A1: The most frequently observed mechanisms are secondary mutations in the FGFR2 kinase domain and the activation of bypass signaling pathways that reactivate downstream signaling independently of FGFR2.[3][4]

Q2: Which specific FGFR2 mutations should I be looking for?

A2: The most common resistance mutations occur at the "gatekeeper" residue (V564/V565) and the "molecular brake" residues (N549/N550).[4][6][7] A comprehensive list of reported mutations is provided in Table 1.

Q3: What are the key bypass signaling pathways implicated in Infigratinib resistance?

A3: The primary bypass pathways are the MAPK and PI3K/AKT/mTOR pathways.[3][5] These can be activated by upstream signals from other receptor tyrosine kinases like MET, EGFR, and ERBB2/3, or by downstream mutations in genes like RAS and PIK3CA.[3][4]

Q4: How can I functionally validate a putative resistance mutation found in my cell line?

A4: You can use site-directed mutagenesis to introduce the specific mutation into a sensitive parental cell line. Then, perform cell viability assays to determine if the mutation confers resistance to Infigratinib.

Q5: Is it possible for a patient to have more than one resistance mechanism?

A5: Yes, polyclonal secondary FGFR2 mutations (multiple different resistance mutations in the same patient) have been observed.[4] It is also possible for a tumor to have both an FGFR2 mutation and a bypass pathway alteration.[8]

Data Presentation

Table 1: Common Secondary FGFR2 Kinase Domain Mutations Conferring Resistance to Infigratinib

Mutation CategorySpecific MutationsFrequency of Category (in resistant patients)Reference
Molecular BrakeN550K, N550H, N549H, N549K~63% of patients with FGFR2 mutations[4][6][7]
GatekeeperV565F, V565L, V565I, V564F~47% of patients with FGFR2 mutations[2][4][7]
Other Kinase DomainK641R, L617V, E565A, K659MLess frequent[6][9]

Note: Frequencies are based on a combined analysis of 82 patients and represent the proportion of patients with FGFR2 kinase domain mutations who have a mutation in that category.[4]

Table 2: In Vitro IC50 Fold Change for Infigratinib Against Various FGFR2 Mutations

FGFR2-Fusion MutationFold Change in IC50 (vs. Wild-Type)Reference
E565A>100[9]
L617M>100[9]

Note: This table is populated with available data. Researchers should perform their own dose-response experiments to confirm these findings in their specific model systems.

Experimental Protocols

Protocol 1: Generation of Infigratinib-Resistant Cell Lines
  • Determine Initial IC50: Culture the parental cancer cell line (with a known activating FGFR2 alteration) and perform a dose-response assay (e.g., MTT, CellTiter-Glo) with a range of Infigratinib concentrations to determine the initial IC50.

  • Initial Drug Exposure: Treat the parental cells with Infigratinib at a concentration equal to their IC20 (the concentration that inhibits 20% of growth) for 48-72 hours.

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and culture them in drug-free medium until the cell population recovers.

  • Dose Escalation: Once the cells are proliferating robustly, passage them and re-introduce Infigratinib at a 1.5 to 2-fold higher concentration.

  • Iterative Cycles: Repeat steps 3 and 4, gradually increasing the Infigratinib concentration. This process can take several months.

  • Resistance Confirmation: Periodically (e.g., every 4-6 weeks), perform a dose-response assay to measure the IC50. A significant (e.g., >10-fold) increase in IC50 indicates the establishment of a resistant cell line.

  • Clonal Isolation (Optional): Use limiting dilution to isolate and expand single-cell clones from the resistant population to ensure a homogenous cell line for downstream experiments.

Protocol 2: Western Blot Analysis of Bypass Pathway Activation
  • Cell Lysis: Culture parental and Infigratinib-resistant cells to 80-90% confluency. Treat with Infigratinib (at the parental IC50) or DMSO (vehicle control) for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key signaling proteins. A recommended panel includes:

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-MET (Tyr1234/1235)

    • Total MET

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Compare the levels of phosphorylated proteins relative to total proteins between parental and resistant cells, with and without Infigratinib treatment.

Protocol 3: Site-Directed Mutagenesis to Validate a Resistance Mutation
  • Primer Design: Design a pair of complementary oligonucleotide primers, 25-45 bases in length, containing the desired point mutation in the center. The primers should be designed to amplify the entire plasmid vector containing the wild-type FGFR2 cDNA.

  • Mutagenic PCR: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuTurbo) with the wild-type FGFR2 plasmid as a template and the mutagenic primers. The PCR conditions should be optimized for amplifying the entire plasmid.

  • Template Digestion: Digest the PCR product with the DpnI restriction enzyme for 1-2 hours at 37°C. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

  • Transformation: Transform competent E. coli with the DpnI-treated PCR product. Plate the bacteria on an appropriate antibiotic selection plate and incubate overnight at 37°C.

  • Screening and Sequencing: Isolate plasmid DNA from several resulting colonies. Screen for the desired mutation using restriction digest analysis (if the mutation creates or removes a restriction site) or by Sanger sequencing of the entire FGFR2 insert to confirm the presence of the mutation and the absence of other unintended mutations.

  • Functional Validation: Transfect the confirmed mutant plasmid into a suitable cell line and proceed with cell viability assays to assess its response to Infigratinib.

Mandatory Visualizations

FGFR_Signaling_and_Resistance cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_FGFR_pathway FGFR2 Pathway cluster_bypass_pathway Bypass Signaling FGF FGF Ligand FGFR2 FGFR2 Receptor FGF->FGFR2 Binds PLCg PLCγ FGFR2->PLCg FRS2 FRS2 FGFR2->FRS2 Activates MET MET Bypass_GRB2_SOS GRB2/SOS MET->Bypass_GRB2_SOS Bypass_PI3K PI3K MET->Bypass_PI3K EGFR EGFR EGFR->Bypass_GRB2_SOS EGFR->Bypass_PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_FGFR PI3K FRS2->PI3K_FGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT_FGFR AKT PI3K_FGFR->AKT_FGFR mTOR_FGFR mTOR AKT_FGFR->mTOR_FGFR mTOR_FGFR->Proliferation Bypass_RAS RAS Bypass_GRB2_SOS->Bypass_RAS Bypass_RAF RAF Bypass_RAS->Bypass_RAF Bypass_MEK MEK Bypass_RAF->Bypass_MEK Bypass_ERK ERK (MAPK) Bypass_MEK->Bypass_ERK Bypass_ERK->Proliferation Bypass_AKT AKT Bypass_PI3K->Bypass_AKT Bypass_mTOR mTOR Bypass_AKT->Bypass_mTOR Bypass_mTOR->Proliferation Infigratinib Infigratinib Infigratinib->FGFR2 Inhibits FGFR2_mut FGFR2 Kinase Domain Mutations (e.g., V565F, N550K) FGFR2_mut->FGFR2 Prevents Inhibition

Caption: Infigratinib resistance mechanisms.

Resistance_Investigation_Workflow start Clinical Progression or In Vitro Resistance Observed sample_collection Collect Patient Sample (Tumor Biopsy and/or cfDNA) or Resistant Cell Line start->sample_collection ngs Perform Next-Generation Sequencing (Targeted Panel or WES) sample_collection->ngs decision Mutation Identified? ngs->decision fgfr2_mut On-Target Mutation in FGFR2 Kinase Domain decision->fgfr2_mut Yes, in FGFR2 bypass_mut Bypass Pathway Alteration (e.g., MET, RAS, PIK3CA) decision->bypass_mut Yes, in Bypass Gene no_mut No Clear Genetic Driver of Resistance decision->no_mut No action_fgfr Consider Next-Generation FGFR Inhibitor fgfr2_mut->action_fgfr action_bypass Consider Combination Therapy (Infigratinib + Pathway Inhibitor) bypass_mut->action_bypass action_none Investigate Other Mechanisms (e.g., EMT, Epigenetics) Functional Assays (Western Blot) no_mut->action_none

Caption: Workflow for investigating Infigratinib resistance.

References

Infigratinib Phosphate stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Infigratinib Phosphate

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

Proper storage is critical to maintain the integrity of solid this compound. It is a white to off-white, non-hygroscopic crystalline powder[1]. For laboratory use, it should be stored at 4°C in a sealed container, away from moisture[2][3]. For long-term storage, -20°C is recommended, which can preserve the powder for up to three years[4]. The formulated capsules for clinical use are stored at room temperature, 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F)[5].

Q2: How should I store this compound after dissolving it in a solvent?

Stock solutions of this compound should be aliquoted to prevent repeated freeze-thaw cycles[4]. For optimal stability, store these solutions in sealed containers, protected from moisture. Recommended storage temperatures are -80°C for up to one year or -20°C for up to six months[2][3]. One source suggests a shorter stability of one month at -20°C in solvent[4].

Q3: What is the general stability profile and what substances are incompatible with this compound?

This compound is stable under the recommended storage conditions[3]. However, it is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[3]. During stability studies of the drug substance and product, trends in the formation of specified impurities and degradants were observed, though specific details are not publicly available[1].

Q4: What are the best practices for handling this compound in a laboratory setting?

Safe handling is crucial. Always work in a well-ventilated area, preferably with appropriate exhaust ventilation, to avoid the formation of dust and aerosols[3]. Use full personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation and contact with skin or eyes[3]. In case of a spill, use an absorbent, liquid-binding material to contain it, and decontaminate the affected surfaces with alcohol[3].

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationAdditional NotesSource(s)
Solid (Powder) 4°CNot SpecifiedSealed storage, away from moisture.[2][3]
-20°C3 yearsPowder form.[4]
Solid (Capsule) 20°C - 25°C24 monthsExcursions permitted to 15°C - 30°C.[1][5]
In Solvent -80°C1 yearSealed storage, away from moisture. Aliquot to avoid freeze-thaw cycles.[2][3][4]
-20°C6 monthsSealed storage, away from moisture.[2][3]
-20°C1 monthAliquot to avoid freeze-thaw cycles.[4]

Troubleshooting Guide

Issue: My this compound solution appears cloudy or has precipitated.

This is a common issue related to solubility. This compound has low solubility[1]. The solubility in DMSO, a common solvent, can be significantly impacted by the presence of moisture. Always use fresh, anhydrous DMSO for preparing stock solutions[2][4]. If warming is required to dissolve the compound, it should be done carefully and the solution should be used immediately for optimal results[2][4].

G start Cloudy/Precipitated Solution Observed check_solvent Was fresh, anhydrous DMSO used? start->check_solvent check_temp Was the solution prepared recently and stored correctly? check_solvent->check_temp Yes use_fresh_dmso Action: Discard and prepare a new solution using fresh, anhydrous DMSO. check_solvent->use_fresh_dmso No check_concentration Is the concentration too high? check_temp->check_concentration Yes sonicate_warm Action: Gently warm and/or sonicate the solution. Use immediately. check_temp->sonicate_warm No issue_resolved Issue Resolved use_fresh_dmso->issue_resolved check_concentration->sonicate_warm No reprepare_lower_conc Action: Prepare a new solution at a lower concentration. check_concentration->reprepare_lower_conc Yes sonicate_warm->issue_resolved reprepare_lower_conc->issue_resolved G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot for Stress Conditions prep_stock->aliquot acid Acid Hydrolysis aliquot->acid base Base Hydrolysis aliquot->base oxidation Oxidation aliquot->oxidation thermal Thermal aliquot->thermal photo Photostability aliquot->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data G cluster_pathway FGFR Signaling Pathway FGF FGF Ligand FGFR Aberrant FGFR (Fusion/Mutation) FGF->FGFR RAS RAS FGFR->RAS MAPK_pathway MAPK Pathway (RAF-MEK-ERK) RAS->MAPK_pathway Proliferation Tumor Cell Proliferation & Survival MAPK_pathway->Proliferation Infigratinib Infigratinib Infigratinib->inhibition

References

Technical Support Center: Infigratinib Phosphate in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing infigratinib phosphate in long-term animal studies. The information is designed to help anticipate and mitigate potential toxicities associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: Infigratinib is an orally bioavailable, ATP-competitive, pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor.[1][2] It has a high affinity for FGFR1, FGFR2, and FGFR3, and to a lesser extent, FGFR4.[3][4] By inhibiting FGFR signaling, infigratinib disrupts downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[5][6] Aberrant FGFR signaling is implicated in various cancers, making it a target for therapeutic intervention.[3][5]

Q2: What are the primary on-target toxicities observed with infigratinib in long-term animal studies?

A2: The most prominent on-target toxicities are hyperphosphatemia and ocular toxicities.[7][8] Hyperphosphatemia is a direct consequence of FGFR1 inhibition, which plays a role in phosphate homeostasis.[7] Ocular toxicities can manifest as dry eye, blurred vision, and retinal pigment epithelial detachment (RPED).[7][8] Other reported toxicities at higher doses in animal studies include effects on bone, teeth, and liver.[9][10]

Q3: Is hyperphosphatemia always observed in animals treated with infigratinib?

A3: Not necessarily. The development of hyperphosphatemia is dose-dependent. Preclinical studies in mice, rats, and dogs have shown that a dose-phosphorus relationship is observed at doses of 10 mg/kg and higher.[11] In rats and mice, no significant changes in phosphorus levels were seen at doses of 5 mg/kg or lower.[11][12] In a study with a mouse model of achondroplasia, daily subcutaneous doses of 0.2 mg/kg and 0.5 mg/kg for 15 days did not alter FGF23 or phosphorus levels.[4]

Q4: What are the reported ocular toxicities in animal studies?

A4: In a 13-week study in rats at a high dose of 10 mg/kg/day, ocular toxicities included microscopic corneal mineralization and keratopathy, with clinical signs of corneal opacity in males. These findings were not reversible after a 6-week recovery period.[13]

Q5: What are the observed effects of infigratinib on bone in animal models?

A5: Infigratinib's effect on bone is complex and depends on the dose and the animal model. In toxicology studies at higher doses (e.g., 10 mg/kg/day in rats), findings included dose-dependent bone growth plate thickening in the femur and sternum.[13] In a 13-week study in dogs, bone toxicities were observed at 1 and 3 mg/kg/day.[13] Conversely, in a mouse model of achondroplasia, low doses of infigratinib (0.2 and 0.5 mg/kg/day) led to a significant increase in bone growth and corrected growth plate abnormalities.[3][4][5][6][14]

Troubleshooting Guides

Issue 1: Managing Hyperphosphatemia
Symptom/Observation Potential Cause Troubleshooting/Mitigation Strategy
Elevated serum phosphate levelsOn-target inhibition of FGFR1-mediated phosphate homeostasis.Dose Reduction: Consider reducing the dose of infigratinib to a level that maintains efficacy while minimizing hyperphosphatemia. Doses ≤5 mg/kg in rodents are less likely to cause this effect.[11][12] Dietary Modification: For rodent studies, consider using a custom diet with controlled (lower) phosphorus content. While not specifically documented for infigratinib preclinical studies, this is a standard approach for managing hyperphosphatemia.[15][16][17] Phosphate Binders: In some clinical settings, phosphate binders like sevelamer are used.[18] While less common in preclinical studies, their use could be explored if hyperphosphatemia is a significant confounder.
Soft tissue mineralization observed on histopathologyProlonged and severe hyperphosphatemia.Implement the mitigation strategies for hyperphosphatemia promptly. Ensure regular monitoring of serum phosphate to prevent sustained high levels.
Issue 2: Monitoring and Mitigating Ocular Toxicity
Symptom/Observation Potential Cause Troubleshooting/Mitigation Strategy
Corneal opacities, excessive blinking, or discharge in study animals.Direct or systemic effects of infigratinib on ocular tissues.Regular Ophthalmic Examinations: Implement a schedule of regular ophthalmic examinations, including slit-lamp examination and fundoscopy, to detect early signs of ocular toxicity. Dose Evaluation: Ocular toxicities are likely dose-dependent. If observed, consider evaluating lower doses. Supportive Care: For symptoms like dry eye, consider the use of preservative-free artificial tears, as is done prophylactically in some clinical studies.[19]
Histopathological findings of corneal mineralization or keratopathy.Long-term exposure to infigratinib, particularly at higher doses.If these findings are present at the study endpoint, correlate them with in-life observations and serum chemistry. Consider including recovery groups in the study design to assess the reversibility of these lesions.

Data Presentation

Table 1: Summary of Infigratinib-Related Toxicities in Long-Term Animal Studies

SpeciesStudy DurationDose (mg/kg/day)RouteKey Findings
Rat13 weeks1, 3, 10OralDose-dependent bone growth plate thickening, tooth degeneration. At 10 mg/kg: corneal mineralization and keratopathy (irreversible), increased serum phosphate, tissue mineralization, increased AST, ALP, urea, and creatinine.[13]
Rat26 weeksUp to 3OralBone toxicities (decreased bone strength and mineral density, growth plate fractures), liver toxicities (centrilobular vacuolation, mild focal necrosis).[13]
Dog13 weeks1, 3, 10OralBone toxicities at 1 and 3 mg/kg. At 10 mg/kg: skin-related findings (acinar atrophy, hyperkeratosis), decreased body weight gain and food consumption (reversible).[13]
Dog39 weeksUp to 3OralBone and liver toxicities.[13]
Mouse28 days1, 3, 10, 20, 30OralDose-dependent increase in serum phosphate at ≥10 mg/kg.[11]
Juvenile Rat8 weeks0.03, 0.1, 0.3, 1OralNo significant dose-phosphorus relationship.[11] At 1 mg/kg: altered dentoalveolar development.[10]

Table 2: Dose-Response Relationship of Infigratinib and Serum Phosphorus in Preclinical Studies

SpeciesDose (mg/kg/day)Study DurationEffect on Serum Phosphorus
Mouse, Rat0.03 - 510 days - 12 weeksNo significant change.[11][12]
Mouse, Rat, Dog≥ 1028 days - 13 weeksSignificant increase in serum phosphorus.[11]

Experimental Protocols

Protocol 1: Long-Term (26-Week) Oral Toxicity Study in Rats
  • Animal Model: Wistar Hannover rats (Crl:WI(Han)), approximately 6-8 weeks old at the start of the study.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% w/v methylcellulose in water).

    • Group 2: Low dose infigratinib (e.g., 1 mg/kg/day).

    • Group 3: Mid dose infigratinib (e.g., 3 mg/kg/day).

    • Group 4: High dose infigratinib (e.g., 10 mg/kg/day) - Note: This dose may lead to significant toxicities and may need adjustment based on tolerability.

    • Recovery groups for vehicle and high dose.

  • Formulation: this compound can be formulated as a suspension in a suitable vehicle such as 0.5% (w/v) methylcellulose in purified water. The formulation should be prepared fresh daily.

  • Administration: Once daily oral gavage at a consistent time each day.

  • Monitoring:

    • Daily: Clinical signs of toxicity and mortality.

    • Weekly: Body weight and food consumption.

    • Monthly: Detailed ophthalmic examinations.

    • At 3 and 6 months: Blood collection for hematology and clinical chemistry (including serum phosphate, calcium, creatinine, AST, ALT, ALP).

  • Terminal Procedures:

    • At 26 weeks, animals are euthanized for complete necropsy.

    • Organ weights are recorded.

    • A comprehensive list of tissues should be collected and preserved for histopathological examination.

    • Recovery groups are maintained for an additional period (e.g., 6 weeks) without treatment before terminal procedures.

Protocol 2: Mitigation of Hyperphosphatemia via Dose Adjustment
  • Study Design: Can be integrated into a long-term toxicity study.

  • Procedure:

    • Establish baseline serum phosphate levels for all animals.

    • Initiate dosing with infigratinib.

    • Monitor serum phosphate levels weekly for the first month, then bi-weekly or monthly.

    • If serum phosphate consistently exceeds a predefined threshold (e.g., >7 mg/dL), consider a dose reduction for that animal or group. The dose can be reduced by a set percentage (e.g., 25-50%).

    • Continue monitoring to assess the effect of the dose reduction on both serum phosphate and any efficacy endpoints.

    • A "3 weeks on, 1 week off" dosing schedule, similar to the clinical setting, could also be explored as a mitigation strategy.[8]

Visualizations

Signaling Pathways

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT Infigratinib Infigratinib Infigratinib->FGFR GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation STAT->Proliferation

Caption: Infigratinib inhibits the FGFR signaling pathway.

Experimental Workflow

Long_Term_Toxicity_Workflow cluster_setup Study Setup cluster_dosing Dosing and Monitoring (26 Weeks) cluster_endpoint Study Endpoint cluster_recovery Recovery Phase (Optional, 6 Weeks) acclimatization Animal Acclimatization (e.g., 1 week) randomization Randomization into Dose Groups acclimatization->randomization baseline Baseline Data Collection (Body Weight, Blood Samples) randomization->baseline dosing Daily Oral Gavage (Infigratinib or Vehicle) baseline->dosing monitoring Daily: Clinical Signs Weekly: Body Weight, Food Consumption Monthly: Ophthalmic Exams dosing->monitoring sampling Periodic Blood Sampling (Hematology & Clinical Chemistry) dosing->sampling no_treatment Cessation of Dosing dosing->no_treatment necropsy Terminal Necropsy monitoring->necropsy sampling->necropsy organ_weight Organ Weight Measurement necropsy->organ_weight histopathology Tissue Collection & Histopathology organ_weight->histopathology recovery_monitoring Continued Monitoring no_treatment->recovery_monitoring recovery_endpoint Terminal Procedures for Recovery Groups recovery_monitoring->recovery_endpoint

Caption: Workflow for a long-term infigratinib toxicity study.

References

Adjusting Infigratinib Phosphate concentration for different cancer cell types

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and standardized protocols for using Infigratinib Phosphate (also known as BGJ398) in a laboratory setting.

Frequently Asked Questions (FAQs)

???+ question "What is the primary mechanism of action for Infigratinib?"

???+ question "Which signaling pathways are inhibited by Infigratinib?"

???+ question "For which types of cancer cell lines is Infigratinib most effective?"

???+ question "How should this compound be dissolved and stored for in vitro experiments?"

Troubleshooting Guide

???+ question "Why am I observing high variability in my IC50 values for the same cell line?"

???+ question "My cells show initial sensitivity to Infigratinib but then develop resistance. What are the potential mechanisms?"

???+ question "I am not observing inhibition of downstream signaling (p-ERK, p-AKT) via Western Blot after treatment. What could be wrong?"

Data Presentation

Table 1: Infigratinib Potency (IC50) Against FGFR Kinases
TargetIC50 (nM)Reference(s)
FGFR10.9 - 1.1
FGFR21.0 - 1.4
FGFR31.0 - 2.0
FGFR460 - 61
VEGFR2180 - 938
Table 2: Infigratinib Cellular Activity (IC50) in Cancer Cell Lines
Cell LineCancer TypeFGFR AlterationIC50 (nM)Reference(s)
RT112BladderFGFR3 Overexpression5
SW780BladderFGFR3 Overexpression32
JMSU1BladderFGFR3 Overexpression15
RT4BladderFGFR3 Fusion30
KATO-IIIGastricFGFR2 AmplificationSensitive
SNU-16GastricFGFR2 AmplificationSensitive
NCI-H716ColorectalFGFR2 AmplificationSensitive
AN3CAEndometrialFGFR2 MutationSensitive
DMS114LungFGFR1 AmplificationSensitive
MDA-MB-134BreastFGFR1 AmplificationSensitive
Hep-3BHepatocellularFGF19 AmplificationSensitive

Experimental Protocols

Protocol 1: Cell Viability Assessment using Resazurin Assay

This protocol outlines a method to determine the IC50 of Infigratinib in adherent cancer cells.

Materials:

  • Target cancer cell line

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well clear-bottom, black-walled plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute cells in complete culture medium to an optimized seeding density (e.g., 2,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only for a background control.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 2X working stock of Infigratinib serial dilutions in complete culture medium from a DMSO stock. For example, create a 10-point, 3-fold serial dilution starting from 20 µM down to ~1 nM.

    • Also prepare a 2X vehicle control containing the same final concentration of DMSO as the highest drug concentration.

    • Carefully remove the medium from the cells and add 100 µL of the 2X Infigratinib dilutions or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Resazurin Addition and Measurement:

    • Add 20 µL of Resazurin solution to each well (including background wells).

    • Incubate for 1-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to the fluorescent resorufin.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other wells.

    • Normalize the data by setting the vehicle-treated wells to 100% viability and the background wells to 0% viability.

    • Plot the normalized viability (%) against the log of Infigratinib concentration and fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Western Blot for FGFR Pathway Inhibition

This protocol describes how to assess the inhibition of FGFR signaling by checking the phosphorylation status of FGFR and a key downstream effector, ERK.

Materials:

  • Target cancer cell line cultured in 6-well plates

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FGFR (p-FGFR), anti-total-FGFR, anti-phospho-ERK1/2 (p-ERK), anti-total-ERK, anti-GAPDH or β-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow until they reach ~80% confluency.

    • Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.

    • Treat cells with various concentrations of Infigratinib (e.g., 0, 10 nM, 100 nM, 1000 nM) for a predetermined time (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies (e.g., anti-p-FGFR) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again 3 times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

    • To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies for total-FGFR, total-ERK, and GAPDH/β-Actin.

    • Quantify band intensities to determine the ratio of phosphorylated to total protein at each Infigratinib concentration.

Visualizations

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds P1 Receptor Dimerization & Autophosphorylation FGFR->P1 Activates Infigratinib Infigratinib Infigratinib->P1 Inhibits FRS2 FRS2/GRB2 P1->FRS2 RAS RAS FRS2->RAS PI3K PI3K FRS2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: FGFR signaling pathway and inhibition by Infigratinib.

Experimental_Workflow cluster_endpoint Endpoint Assays start Start: Healthy Cell Culture seed 1. Seed Cells in Multi-well Plates start->seed incubate1 2. Incubate for 24h (Cell Attachment) seed->incubate1 treat 3. Treat with Infigratinib (Serial Dilutions) incubate1->treat incubate2 4. Incubate for 48-72h (Drug Exposure) treat->incubate2 viability 5a. Cell Viability Assay (e.g., Resazurin, MTT) incubate2->viability western 5b. Protein Lysate Prep (for Western Blot) incubate2->western analysis 6. Data Analysis viability->analysis western->analysis ic50 IC50 Calculation analysis->ic50 pathway Pathway Inhibition Assessment analysis->pathway

Caption: Workflow for in vitro testing of Infigratinib.

Validation & Comparative

A Comparative Analysis of Infigratinib Phosphate and Other Pan-FGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Infigratinib Phosphate against other prominent pan-FGFR inhibitors, supported by experimental data from key clinical trials. The information is intended to assist researchers and drug development professionals in their evaluation of these targeted therapies.

Introduction to Pan-FGFR Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Aberrant FGFR signaling, driven by gene fusions, rearrangements, amplifications, or activating mutations, is a known oncogenic driver in various cancers, including cholangiocarcinoma and urothelial carcinoma.[2][3] Pan-FGFR inhibitors are a class of targeted therapies designed to block the activity of multiple FGFR family members, thereby inhibiting tumor growth.[1] This guide focuses on a comparative analysis of this compound and other leading pan-FGFR inhibitors: Pemigatinib, Futibatinib, and Erdafitinib.

Mechanism of Action

This compound is an ATP-competitive, selective inhibitor of FGFR1, FGFR2, and FGFR3.[4] By binding to the ATP-binding cleft of the FGFR kinase domain, it prevents receptor autophosphorylation and blocks downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[1][2]

Other pan-FGFR inhibitors share a similar overarching mechanism but can differ in their specific binding properties and selectivity profiles.

  • Pemigatinib is a selective inhibitor of FGFR1, 2, and 3.[5]

  • Futibatinib is a highly selective, irreversible inhibitor of FGFR1, 2, 3, and 4. Its covalent binding to a conserved cysteine in the kinase domain results in prolonged inhibition.[6][7]

  • Erdafitinib is a pan-FGFR kinase inhibitor targeting FGFR1, 2, 3, and 4.[8][9]

FGFR Signaling Pathway

The diagram below illustrates the canonical FGFR signaling pathway and the point of intervention for pan-FGFR inhibitors.

FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binds FRS2 FRS2 FGFR:f2->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor Pan-FGFR Inhibitor (e.g., Infigratinib) Inhibitor->FGFR:f2 Inhibits Autophosphorylation Clinical Trial Workflow Start Patient Screening Enrollment Enrollment of Eligible Patients (Based on tumor type, FGFR alteration, prior therapy) Start->Enrollment Treatment Treatment Administration (Specific dosing regimen for each inhibitor) Enrollment->Treatment Assessment Tumor Response Assessment (e.g., RECIST v1.1) Treatment->Assessment Periodic evaluation Assessment->Treatment Continue if no progression or unacceptable toxicity FollowUp Follow-up for Survival (PFS and OS) Assessment->FollowUp Progression or discontinuation End End of Study FollowUp->End

References

Validating Infigratinib Phosphate's In Vivo Target Engagement: A Comparative Guide to Imaging Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Infigratinib phosphate (Truseltiq), a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs), has demonstrated significant clinical activity in cancers with FGFR alterations.[1][2] Validating the engagement of infigratinib with its intended targets (FGFR1, FGFR2, and FGFR3) in a complex in vivo environment is crucial for optimizing dosing strategies, understanding mechanisms of resistance, and developing next-generation inhibitors. This guide provides a comparative overview of imaging-based methodologies for assessing the in vivo target engagement of this compound, supported by experimental data and detailed protocols.

Direct vs. Indirect Imaging of Target Engagement

In vivo imaging techniques to validate drug-target engagement can be broadly categorized into two approaches:

  • Direct Imaging: Utilizes a labeled version of the drug (e.g., radiolabeled or fluorescently tagged) to directly visualize its binding to the target protein in real-time. This provides the most direct evidence of target engagement.

  • Indirect Imaging: Measures a downstream biological consequence of the drug binding to its target. This can include changes in metabolic activity, receptor expression, or the activation of signaling pathways.

While studies on radiolabeled infigratinib have been conducted for mass balance and excretion analysis, specific in vivo imaging studies using a labeled form of infigratinib to directly visualize target engagement are not yet widely published.[3][4] Therefore, this guide will focus on established indirect imaging methods that have been successfully applied to FGFR inhibitors and can be adapted for infigratinib, as well as discussing the potential of direct imaging approaches.

Comparative Analysis of In Vivo Imaging Techniques

The following table summarizes and compares different in vivo imaging modalities for validating infigratinib's target engagement.

Imaging ModalityProbePrincipleAdvantagesDisadvantages
PET Imaging (Indirect) [18F]FDGMeasures changes in glucose metabolism in tumor cells as a downstream effect of FGFR inhibition.[5]Quantitative, clinically translatable, provides information on therapeutic response.Indirect measure of target engagement, influenced by other metabolic factors.
PET Imaging (Direct - Potential) Radiolabeled Infigratinib or FGFR-specific ligandDirectly visualizes the binding of the radiolabeled tracer to FGFRs.Direct and quantitative measure of target occupancy, high sensitivity.Requires synthesis of a specific radiolabeled probe for infigratinib, which is not yet widely available for imaging studies.
Fluorescence Imaging (Direct - Potential) Fluorescently-labeled Infigratinib or FGFR-specific probeVisualizes target engagement through fluorescence intensity or lifetime imaging.[6][7]High resolution, potential for multiplexing with other fluorescent probes.Limited tissue penetration, autofluorescence can be a challenge.
Bioluminescence Resonance Energy Transfer (BRET) (Indirect) Luciferase and fluorescent protein fusionsMeasures the interaction between FGFR and downstream signaling partners, which is disrupted by infigratinib.[8][9]Highly sensitive for protein-protein interactions, can be used in live cells and animals.Requires genetic modification of cells, indirect measure of drug-target binding.

Signaling Pathway and Experimental Workflows

To understand how these imaging techniques validate target engagement, it is essential to visualize the underlying biological processes and experimental procedures.

Infigratinib's Mechanism of Action

Infigratinib is an ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[1] By binding to the ATP-binding pocket of these receptors, it blocks downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Infigratinib Infigratinib Infigratinib->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream Effects Downstream Effects ERK->Downstream Effects AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Downstream Effects Proliferation Proliferation Downstream Effects->Proliferation Survival Survival Downstream Effects->Survival Angiogenesis Angiogenesis Downstream Effects->Angiogenesis

Caption: Infigratinib signaling pathway.

Experimental Workflow: [18F]FDG PET Imaging for Response Assessment

This workflow illustrates the indirect validation of infigratinib's target engagement by monitoring the metabolic response of tumors.

cluster_workflow [18F]FDG PET Imaging Workflow Tumor Model Tumor Model Baseline PET Baseline PET Tumor Model->Baseline PET Day 0 Treatment Treatment Baseline PET->Treatment Inject [18F]FDG Follow-up PET Follow-up PET Treatment->Follow-up PET Administer Infigratinib Data Analysis Data Analysis Follow-up PET->Data Analysis Days 3, 7, 14 Target Engagement Validation Target Engagement Validation Data Analysis->Target Engagement Validation Compare SUVmax

Caption: [18F]FDG PET experimental workflow.

Quantitative Data Summary

The following table presents key quantitative data for infigratinib and a comparative FGFR inhibitor, AZD4547, which has been studied using [18F]FDG PET imaging.

ParameterInfigratinibAZD4547Reference
Target FGFR1, FGFR2, FGFR3FGFR1, FGFR2, FGFR3[1],[5]
In Vitro IC50 (FGFR1) 0.9 nmol/LNot Reported[1]
In Vitro IC50 (FGFR2) 1.4 nmol/LNot Reported[1]
In Vitro IC50 (FGFR3) 1.0 nmol/LNot Reported[1]
In Vivo Imaging Probe Not yet reported[18F]FDG[5]
In Vivo Efficacy (Tumor Growth Inhibition) Demonstrated in xenograft modelsSignificant reduction in tumor [18F]FDG uptake and growth[10],[5]

Experimental Protocols

[18F]FDG PET/CT Imaging for Monitoring Therapeutic Response to FGFR Inhibitors

This protocol is adapted from a study evaluating the response to the FGFR inhibitor AZD4547 in mouse xenograft models.[5]

1. Animal Model:

  • Establish tumor xenografts in immunocompromised mice by subcutaneously injecting cancer cells with known FGFR alterations.

  • Monitor tumor growth until they reach a suitable size for imaging (e.g., 100-200 mm3).

2. Baseline Imaging:

  • Fast the mice for 6-8 hours before [18F]FDG injection to reduce background glucose levels.

  • Administer approximately 5.55 MBq (150 µCi) of [18F]FDG via tail vein injection.[11]

  • Allow for a 60-minute uptake period, during which the mice should be kept warm to minimize stress and maintain normal physiology.

  • Anesthetize the mice and perform a whole-body PET/CT scan. The CT scan provides anatomical reference.

3. Treatment:

  • Following baseline imaging, administer this compound or vehicle control orally at the desired dose and schedule.

4. Follow-up Imaging:

  • Repeat the [18F]FDG PET/CT imaging procedure at various time points after the initiation of treatment (e.g., day 3, 7, and 14) to monitor changes in tumor glucose metabolism.

5. Data Analysis:

  • Reconstruct the PET images and co-register them with the CT images.

  • Draw regions of interest (ROIs) around the tumor and other relevant tissues.

  • Calculate the maximum standardized uptake value (SUVmax) for the tumor in each scan.

  • Compare the change in tumor SUVmax from baseline to follow-up scans between the treatment and control groups. A significant decrease in SUVmax in the treated group indicates a metabolic response and provides indirect evidence of target engagement.

Alternative and Emerging Techniques

Fluorescence Imaging

The development of fluorescently labeled infigratinib or FGFR-specific probes would enable direct visualization of target engagement at a high resolution.[6][7] This would involve synthesizing a conjugate where a fluorophore is attached to the infigratinib molecule without compromising its binding affinity for FGFRs. In vivo fluorescence imaging could then be performed using techniques like intravital microscopy or whole-body imaging systems.

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful technique for studying protein-protein interactions in living cells and animals.[8][9] To apply this to infigratinib, one could create a BRET-based sensor where FGFR is fused to a luciferase and a downstream signaling partner (e.g., GRB2) is fused to a fluorescent protein. Infigratinib-mediated inhibition of FGFR would disrupt this interaction, leading to a change in the BRET signal, thereby providing an indirect but sensitive measure of target engagement.

Conclusion

While direct in vivo imaging of this compound's target engagement is an area for future research, indirect methods, particularly [18F]FDG PET, offer a robust and clinically relevant approach to validate its in vivo activity. By measuring the downstream metabolic effects of FGFR inhibition, researchers can gain valuable insights into the pharmacodynamics of infigratinib and its therapeutic efficacy. The continued development of novel, specific imaging probes for FGFRs will further enhance our ability to non-invasively assess target engagement and accelerate the development of next-generation targeted therapies.

References

Navigating Resistance: A Comparative Guide to Infigratinib Phosphate and Other FGFR TKIs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of selective Fibroblast Growth Factor Receptor (FGFR) Tyrosine Kinase Inhibitors (TKIs) has marked a significant advancement in the treatment of cancers harboring FGFR alterations. Infigratinib (BGJ398), a potent and selective pan-FGFR inhibitor, has demonstrated notable clinical activity. However, as with other targeted therapies, the development of resistance poses a significant clinical challenge. This guide provides a comparative analysis of cross-resistance between infigratinib phosphate and other FGFR TKIs, supported by experimental data, to inform future research and therapeutic strategies.

On-Target Resistance: The Gatekeeper and Beyond

Acquired resistance to infigratinib and other reversible ATP-competitive FGFR inhibitors frequently arises from secondary mutations within the FGFR kinase domain. These on-target alterations can sterically hinder drug binding or alter the kinase's conformational state, reducing inhibitor efficacy.

Key Resistance Mutations

The most clinically significant resistance mutations often occur at the "gatekeeper" residue (Val564 in FGFR2, Val555 in FGFR3) and the "molecular brake" residue (Asn550 in FGFR2, Asn540 in FGFR3).[1][2]

  • Gatekeeper Mutations (e.g., V564F/V565F): The substitution of the smaller valine with a bulkier phenylalanine at the gatekeeper position creates a steric clash that impedes the binding of infigratinib and other reversible TKIs.[3][4]

  • Molecular Brake Mutations (e.g., N550K/H): These mutations can destabilize the inactive conformation of the kinase, favoring an active state to which some inhibitors have lower affinity.[1][5]

Cross-Resistance Profiles of FGFR TKIs

The table below summarizes the in vitro activity (IC50 values) of various FGFR TKIs against wild-type and mutant FGFR2, providing a quantitative comparison of their cross-resistance profiles.

FGFR2 StatusInfigratinib IC50 (nM)Pemigatinib IC50 (nM)Erdafitinib IC50 (nM)Futibatinib (Irreversible) IC50 (nM)Lirafugratinib (Irreversible) IC50 (nM)
Wild-Type 7.62.52.21.41.8
V565F (Gatekeeper) >1000>1000>100018.25.8
N550K (Molecular Brake) 12618.511.53.11.9
E565A 205.2----
L617M 957.6----

Data compiled from multiple sources.[1][6][7] Note: IC50 values can vary between different experimental setups.

Key Observations:

  • Reversible inhibitors like infigratinib, pemigatinib, and erdafitinib exhibit significant loss of potency against the V565F gatekeeper mutation.[1]

  • The N550K mutation confers a lesser degree of resistance to reversible inhibitors compared to the gatekeeper mutation.[1][5]

  • Irreversible FGFR TKIs, such as futibatinib and lirafugratinib, maintain significant activity against both gatekeeper and molecular brake mutations that confer resistance to reversible inhibitors.[1][8] This is attributed to their covalent binding mechanism, which is less susceptible to steric hindrance from these mutations.[8]

Off-Target Resistance: Bypassing the Blockade

Resistance to FGFR inhibitors can also occur through mechanisms that are independent of FGFR kinase domain mutations. These "off-target" mechanisms involve the activation of alternative signaling pathways that bypass the FGFR blockade and reactivate downstream proliferative and survival signals.

Major Bypass Pathways

The most frequently implicated bypass pathway in resistance to FGFR inhibitors is the PI3K/AKT/mTOR pathway .[5][9] Activation of this pathway can occur through various genetic alterations, including:

  • Mutations in PIK3CA

  • Loss of PTEN function

  • Mutations in AKT1

Reactivation of the MAPK pathway, often through mutations in genes like KRAS or NRAS, has also been observed as a mechanism of resistance.

Therapeutic Implications of Bypass Tracks

The activation of bypass pathways suggests that combination therapies may be necessary to overcome resistance. Preclinical studies have shown that combining an FGFR inhibitor with a PI3K or mTOR inhibitor can restore sensitivity in resistant models.

Experimental Protocols

Generation of Resistant Cell Lines

A common method to study acquired resistance in vitro is the continuous exposure of cancer cell lines with FGFR alterations to escalating concentrations of an FGFR inhibitor.

Example Protocol:

  • Cell Line Selection: Choose a cancer cell line known to be dependent on FGFR signaling (e.g., cholangiocarcinoma cell lines with FGFR2 fusions).

  • Initial Dosing: Culture the cells in the presence of the FGFR inhibitor at a concentration close to the IC50 value.

  • Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of the inhibitor in a stepwise manner.

  • Isolation of Resistant Clones: After several months of continuous culture, isolate and expand individual clones that can proliferate in the presence of high concentrations of the inhibitor.

  • Characterization: Analyze the resistant clones for FGFR kinase domain mutations and activation of bypass signaling pathways.[10]

In Vitro Kinase Assays

Biochemical assays are used to determine the direct inhibitory activity of compounds on FGFR kinase activity.

Example Protocol (LanthaScreen™ Eu Kinase Binding Assay):

  • Reagents: Recombinant FGFR kinase, europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase inhibitor ("tracer"), and test compounds.

  • Assay Principle: The assay measures the displacement of the tracer from the kinase's ATP-binding pocket by the test compound.

  • Procedure:

    • Incubate the FGFR kinase with the test compound at various concentrations.

    • Add the tracer and the europium-labeled antibody.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis: A decrease in the TR-FRET signal indicates displacement of the tracer by the test compound. Calculate IC50 values from the dose-response curves.

Cell Viability Assays

These assays are used to assess the effect of FGFR inhibitors on the proliferation and survival of cancer cells.

Example Protocol (CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the FGFR inhibitor for 72 hours.

  • Lysis and Luminescence Measurement: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

  • Data Analysis: Measure luminescence using a plate reader and calculate IC50 values from the dose-response curves.

Visualizing Resistance Mechanisms

On-Target Resistance: FGFR Kinase Domain Mutations

On_Target_Resistance Mechanisms of On-Target Resistance to Infigratinib cluster_reversible_tkis Reversible FGFR TKIs cluster_irreversible_tkis Irreversible FGFR TKIs cluster_fgfr_mutations FGFR Kinase Domain Mutations Infigratinib Infigratinib V564F Gatekeeper Mutation (e.g., V564F) Infigratinib->V564F Resistance N550K Molecular Brake Mutation (e.g., N550K) Infigratinib->N550K Reduced Sensitivity Pemigatinib Pemigatinib Pemigatinib->V564F Resistance Pemigatinib->N550K Reduced Sensitivity Erdafitinib Erdafitinib Erdafitinib->V564F Resistance Erdafitinib->N550K Reduced Sensitivity Futibatinib Futibatinib Futibatinib->V564F Overcomes Resistance Futibatinib->N550K Maintains Activity

Caption: On-target resistance to reversible FGFR TKIs.

Off-Target Resistance: Activation of Bypass Pathways

Off_Target_Resistance Mechanisms of Off-Target Resistance to Infigratinib cluster_bypass Bypass Activation Infigratinib Infigratinib FGFR FGFR Signaling Infigratinib->FGFR Inhibits MAPK MAPK Pathway (MEK/ERK) FGFR->MAPK Activates PI3K_AKT PI3K/AKT/mTOR Pathway FGFR->PI3K_AKT Activates Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K_AKT->Proliferation KRAS_mut KRAS/NRAS Mutation KRAS_mut->MAPK Reactivates PIK3CA_mut PIK3CA Mutation/ PTEN Loss PIK3CA_mut->PI3K_AKT Reactivates

Caption: Off-target resistance via bypass pathway activation.

Conclusion

The landscape of resistance to infigratinib and other FGFR TKIs is multifaceted, involving both on-target mutations and the activation of bypass signaling pathways. Understanding the specific mechanisms of resistance is crucial for the development of next-generation inhibitors and rational combination strategies. The differential activity of reversible and irreversible inhibitors against common resistance mutations highlights the potential for sequential therapies to overcome acquired resistance. Furthermore, the role of bypass pathways underscores the importance of a comprehensive genomic analysis of resistant tumors to guide the selection of appropriate combination therapies. Continued research in these areas will be essential to maximize the clinical benefit of FGFR-targeted therapies for patients with cancer.

References

Head-to-head comparison of Infigratinib Phosphate and Pemigatinib in FGFR2-fusion models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two prominent FGFR2 inhibitors, Infigratinib Phosphate and Pemigatinib, specifically within the context of FGFR2-fusion-driven cancer models. The information presented is collated from preclinical and clinical studies to aid in research and development decisions.

Executive Summary

Both this compound and Pemigatinib are potent, selective, ATP-competitive inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] They have shown significant anti-tumor activity in preclinical models and clinical trials involving cholangiocarcinoma (CCA) with FGFR2 gene fusions or rearrangements.[3][4][5] While direct head-to-head preclinical studies are limited, this guide synthesizes available data to draw a comparative picture of their efficacy, mechanism of action, and experimental validation.

Data Presentation

Table 1: In Vitro Efficacy in FGFR2-Fusion Positive Cell Lines
DrugCell LineFGFR2 Fusion PartnerIC50 (nM)Reference
InfigratinibICC13-7N/A12[6]
InfigratinibAN3-CAN/A39[7]
InfigratinibN/AN/A1.4 (for FGFR2)[7]
PemigatinibPDC-DUC18828N/A4[8]
PemigatinibPDO-DUC18828N/A2[8]
PemigatinibN/AN/A0.5 (for FGFR2)[9]

N/A: Not available in the cited literature.

Table 2: In Vivo Efficacy in FGFR2-Fusion Xenograft Models
DrugXenograft ModelTumor TypeDosingOutcomeReference
Infigratinib (BGJ398)Patient-Derived Xenograft (PDX)CholangiocarcinomaN/ASignificantly reduced tumor burden[3][10]
InfigratinibPDX ModelsCholangiocarcinoma, Breast, Liver, Gastric, GliomaN/AReduction in tumor volume[11]
PemigatinibPatient-Derived Xenograft (PDC-DUC18828)Intrahepatic Cholangiocarcinoma5 mg/kg, oral gavage, 5 days/weekSignificantly impaired tumor growth, 1.7-fold improvement in median survival[8]

N/A: Not available in the cited literature.

Table 3: Clinical Efficacy in FGFR2 Fusion/Rearrangement Cholangiocarcinoma (Previously Treated)
MetricInfigratinib (Phase 2)Pemigatinib (FIGHT-202, Phase 2)
Objective Response Rate (ORR) 23.1%35.5%
Median Duration of Response (DoR) 5.0 months7.5 months
Median Progression-Free Survival (PFS) 7.3 months6.9 months
Median Overall Survival (OS) 12.2 months21.1 months

Mechanism of Action

Both Infigratinib and Pemigatinib are ATP-competitive inhibitors that target the kinase domain of FGFRs.[1][2] FGFR2 fusions lead to constitutive activation of the receptor, driving downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-MAPK and PI3K-AKT pathways.[2][3] By blocking the ATP-binding site, these inhibitors prevent autophosphorylation of the FGFR2 fusion protein, thereby inhibiting the downstream signaling cascade and leading to decreased cell proliferation and induction of apoptosis.[1][2]

Signaling Pathway Diagram

FGFR2_Fusion_Inhibition FGFR2 Fusion Signaling and Inhibition cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling FGFR2_Fusion FGFR2 Fusion (Constitutively Active) RAS_MAPK RAS-MAPK Pathway FGFR2_Fusion->RAS_MAPK Activation PI3K_AKT PI3K-AKT Pathway FGFR2_Fusion->PI3K_AKT Activation Infigratinib Infigratinib Infigratinib->FGFR2_Fusion Inhibition Pemigatinib Pemigatinib Pemigatinib->FGFR2_Fusion Inhibition Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of constitutively active FGFR2 fusion protein by Infigratinib and Pemigatinib blocks downstream signaling pathways.

Experimental Protocols

Cell Viability Assay (Comparative IC50 Determination)

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and Pemigatinib in FGFR2-fusion positive cancer cell lines.

Methodology:

  • Cell Seeding: Seed FGFR2-fusion positive cells (e.g., patient-derived cholangiocarcinoma cell lines) in 96-well plates at a density of 1 x 10³ to 5 x 10³ cells per well and incubate for 24 hours.[12]

  • Drug Treatment: Prepare serial dilutions of this compound and Pemigatinib in fresh culture medium. Replace the medium in the cell plates with the drug-containing medium, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours to 5 days.[12]

  • Viability Assessment: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTS assay.[12][13]

  • Data Analysis: Measure luminescence or absorbance and normalize the data to the vehicle control. Plot the dose-response curves and calculate the IC50 values using non-linear regression analysis.

Cell_Viability_Workflow Start Start Seed_Cells Seed FGFR2-fusion cells in 96-well plates Start->Seed_Cells Drug_Treatment Treat with serial dilutions of Infigratinib or Pemigatinib Seed_Cells->Drug_Treatment Incubate Incubate for 72h - 5 days Drug_Treatment->Incubate Viability_Assay Perform CellTiter-Glo or MTS assay Incubate->Viability_Assay Data_Analysis Measure signal, normalize, and calculate IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for comparative cell viability assay.

In Vivo Xenograft Model (Comparative Efficacy Study)

Objective: To evaluate and compare the in vivo anti-tumor efficacy of this compound and Pemigatinib in a patient-derived xenograft (PDX) model of FGFR2-fusion positive cholangiocarcinoma.

Methodology:

  • Model Establishment: Subcutaneously implant tumor fragments from an FGFR2-fusion positive cholangiocarcinoma PDX model into immunocompromised mice.[8][10]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., ~125-150 mm³), randomize the mice into three groups: Vehicle control, this compound, and Pemigatinib.[8][14]

  • Drug Administration: Administer the drugs and vehicle control orally, once daily, for a predetermined period (e.g., 3-4 weeks).[8]

  • Tumor Measurement: Measure tumor volume with calipers twice or three times a week.[8]

  • Endpoint: The study endpoint may be a specific tumor volume, a set duration of treatment, or signs of toxicity. Efficacy is determined by tumor growth inhibition.

  • Data Analysis: Plot mean tumor volume over time for each group. Statistically compare the tumor growth between the treatment groups and the vehicle control group.

Xenograft_Workflow Start Start Implantation Implant FGFR2-fusion PDX tumor fragments into mice Start->Implantation Tumor_Growth Monitor tumor growth to ~150 mm³ Implantation->Tumor_Growth Randomization Randomize mice into Vehicle, Infigratinib, Pemigatinib groups Tumor_Growth->Randomization Treatment Daily oral administration of compounds for 3-4 weeks Randomization->Treatment Measurement Measure tumor volume 2-3 times per week Treatment->Measurement Analysis Analyze tumor growth inhibition Measurement->Analysis End End Analysis->End

Caption: Workflow for a comparative in vivo xenograft study.

Conclusion

Both this compound and Pemigatinib demonstrate potent and selective inhibition of FGFR2 fusions, leading to significant anti-tumor activity in preclinical models and clinical settings. Based on the available data, Pemigatinib appears to show a higher objective response rate and longer median overall survival in clinical trials for previously treated FGFR2-fusion positive cholangiocarcinoma. However, it is crucial to note the absence of direct head-to-head comparative preclinical studies, and these clinical results are from separate trials. Further research, including direct comparative preclinical and clinical studies, is warranted to definitively establish the superior agent for this patient population.

References

Evaluating the impact of FGFR gatekeeper mutations on Infigratinib Phosphate efficacy.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapies, the efficacy of kinase inhibitors is often challenged by the emergence of drug resistance mutations. This guide provides a comparative analysis of Infigratinib Phosphate's performance against tumors harboring Fibroblast Growth Factor Receptor (FGFR) gatekeeper mutations, a critical mechanism of acquired resistance. We present supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes to inform further research and drug development efforts.

The Challenge of FGFR Gatekeeper Mutations

This compound is a selective, ATP-competitive inhibitor of FGFR1-3, showing significant clinical activity in patients with FGFR-driven malignancies, particularly cholangiocarcinoma with FGFR2 fusions or rearrangements.[1][2] However, the long-term benefit of Infigratinib and other FGFR inhibitors is often limited by the development of acquired resistance.[3][4] A primary mechanism of this resistance is the emergence of secondary mutations in the FGFR kinase domain, with "gatekeeper" mutations being a recurrent theme.[2][3][5]

The gatekeeper residue is located at the entrance of the hydrophobic pocket in the kinase domain, and mutations at this site can sterically hinder the binding of ATP-competitive inhibitors like Infigratinib, thereby reducing their efficacy.[6][7] The most frequently reported FGFR2 gatekeeper mutation is V564F (also referred to as V565F in some literature).[2][7] Other significant mutations contributing to resistance include those at the molecular brake (N549/N550) and other kinase domain residues.[5][6]

Comparative Efficacy of Infigratinib and Other FGFR Inhibitors

The following tables summarize the in vitro efficacy of Infigratinib and other FGFR inhibitors against wild-type FGFR and clinically relevant gatekeeper mutations. The data, compiled from various studies, is presented as IC50 values (the concentration of a drug that gives half-maximal response), which are a standard measure of a drug's potency. Lower IC50 values indicate higher potency.

Compound FGFR2 Fusion (Wild-Type) FGFR2 Fusion with V565A Mutation FGFR2 Fusion with L617M Mutation
Infigratinib (BGJ398) SensitiveResistantResistant
AZD4547 SensitiveResistantResistant
Erdafitinib SensitiveResistantResistant
TAS-120 (Futibatinib) SensitiveResistantResistant
Ponatinib SensitiveSensitiveSensitive

Table 1: In vitro drug sensitivity of various FGFR inhibitors against wild-type and mutant FGFR2 fusions. "Sensitive" indicates that the drug is effective at clinically achievable concentrations, while "Resistant" indicates a loss of efficacy. This table is a qualitative summary based on findings from a study on acquired resistance to Infigratinib.[8]

Compound FGFR2-WT (Binding Free Energy, kcal/mol) FGFR2-V564F Mutant (Binding Free Energy, kcal/mol)
Infigratinib -57.84 ± 6.08-49.57 ± 4.73

Table 2: Calculated binding free energy (ΔGbinding) of Infigratinib to the wild-type (WT) and V564F mutant of the FGFR2 kinase domain.[7] A higher (less negative) binding free energy for the mutant indicates a weaker interaction and thus, reduced inhibitory activity.

Compound FGFR2-WT (Binding Free Energy, kcal/mol) FGFR2-N549H Mutant (Binding Free Energy, kcal/mol) FGFR2-N549K Mutant (Binding Free Energy, kcal/mol)
Infigratinib -63.79 ± 4.41-54.87 ± 4.49-56.37 ± 4.09

Table 3: Calculated binding free energy (ΔGbinding) of Infigratinib to the wild-type (WT) and N549H/K mutants of the FGFR2 kinase domain.[6] Similar to the gatekeeper mutation, these mutations at the molecular brake also lead to a decrease in binding affinity for Infigratinib.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of FGFR inhibitor efficacy against gatekeeper mutations.

Cell Viability and Drug Sensitivity Assays

This protocol is used to determine the concentration of an inhibitor required to reduce cell viability by 50% (IC50).

  • Cell Culture: Cancer cell lines harboring specific FGFR fusions and engineered to express gatekeeper mutations are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of the FGFR inhibitor (e.g., Infigratinib, Pemigatinib, etc.) with concentrations typically ranging from picomolar to micromolar. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a specified period, usually 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or a tetrazolium-based colorimetric assay (e.g., MTT, MTS).

  • Data Analysis: The luminescence or absorbance values are normalized to the vehicle control. The IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Molecular Docking and Molecular Dynamics Simulations

These computational methods are employed to predict and analyze the binding of inhibitors to the FGFR kinase domain at an atomic level.

  • Protein and Ligand Preparation: The 3D crystal structure of the FGFR kinase domain (wild-type and mutant) is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The 3D structure of the inhibitor (e.g., Infigratinib) is prepared using a molecular modeling software.

  • Molecular Docking: The inhibitor is docked into the ATP-binding pocket of the FGFR kinase domain using a docking program (e.g., AutoDock, Glide). The program samples various conformations and orientations of the inhibitor to predict the most favorable binding pose.

  • Molecular Dynamics (MD) Simulation: The predicted protein-ligand complex is subjected to MD simulations using software like GROMACS or AMBER. This simulation tracks the movement of atoms over time, providing insights into the stability of the complex and the interactions between the protein and the inhibitor.

  • Binding Free Energy Calculation: The binding free energy (ΔGbinding) is calculated from the MD simulation trajectories using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA). A more negative ΔGbinding value indicates a stronger binding affinity.

Visualizing the Impact of Gatekeeper Mutations

The following diagrams, generated using Graphviz (DOT language), illustrate the FGFR signaling pathway, a typical experimental workflow, and the logical relationship of how gatekeeper mutations impact Infigratinib's efficacy.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 HSPG HSPG HSPG->FGFR:f0 PLCg PLCγ FGFR:f2->PLCg GRB2_SOS GRB2/SOS FGFR:f2->GRB2_SOS PI3K PI3K FGFR:f2->PI3K STAT STAT FGFR:f2->STAT DAG_IP3 DAG / IP3 PLCg->DAG_IP3 RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation DAG_IP3->Proliferation Infigratinib Infigratinib Infigratinib->FGFR:f2 Inhibits

Caption: FGFR Signaling Pathway and Infigratinib's Mechanism of Action.

Experimental_Workflow cluster_0 Cell Line Engineering cluster_1 Drug Efficacy Testing cluster_2 Data Analysis & Comparison start Cancer Cell Line (with FGFR Fusion) mutagenesis Site-Directed Mutagenesis (Introduce Gatekeeper Mutation) start->mutagenesis wild_type Wild-Type Cells mutant Mutant Cells treatment Treat with Infigratinib & Comparator Drugs wild_type->treatment mutant->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay ic50 Calculate IC50 Values viability_assay->ic50 comparison Compare IC50s of WT vs Mutant ic50->comparison conclusion Determine Impact of Mutation on Drug Efficacy comparison->conclusion

Caption: Experimental Workflow for Evaluating Inhibitor Efficacy.

Gatekeeper_Mutation_Impact cluster_wt Wild-Type FGFR cluster_mutant FGFR with Gatekeeper Mutation wt_fgfr FGFR Kinase Domain (Open ATP Pocket) binding_wt Strong Binding wt_fgfr->binding_wt Allows infigratinib_wt Infigratinib infigratinib_wt->wt_fgfr inhibition_wt Effective Inhibition of Signaling binding_wt->inhibition_wt drug_efficacy Clinical Efficacy inhibition_wt->drug_efficacy Leads to mutant_fgfr Mutated FGFR Kinase Domain (Steric Hindrance in ATP Pocket) binding_mutant Weak Binding mutant_fgfr->binding_mutant Causes infigratinib_mutant Infigratinib infigratinib_mutant->mutant_fgfr inhibition_mutant Reduced Inhibition of Signaling binding_mutant->inhibition_mutant drug_resistance Drug Resistance inhibition_mutant->drug_resistance Leads to

Caption: Impact of Gatekeeper Mutations on Infigratinib Efficacy.

Conclusion and Future Directions

The emergence of FGFR gatekeeper mutations presents a significant clinical challenge to the long-term efficacy of this compound. The V564F mutation, in particular, has been shown to confer resistance by reducing the binding affinity of Infigratinib to the FGFR2 kinase domain. While Infigratinib is highly effective against sensitive FGFR alterations, its activity is compromised in the presence of this and other resistance mutations.

The development of next-generation FGFR inhibitors with activity against common resistance mutations is a critical area of research. Ponatinib, a multi-kinase inhibitor, has shown some activity against Infigratinib-resistant mutations in preclinical models, but its broader kinase profile may lead to off-target toxicities. Covalent inhibitors like Futibatinib (TAS-120) represent another promising strategy to overcome resistance mediated by gatekeeper mutations. Further research should focus on:

  • Characterizing the full spectrum of resistance mutations: Comprehensive genomic profiling of patients progressing on Infigratinib is needed to identify all clinically relevant resistance mechanisms.

  • Developing novel inhibitors: The design of FGFR inhibitors that can effectively bind to and inhibit both wild-type and mutant forms of the receptor is paramount.

  • Exploring combination therapies: Investigating the combination of Infigratinib with other targeted agents or immunotherapies may help to prevent or overcome the emergence of resistance.

By understanding the molecular mechanisms of resistance and employing rational drug design and combination strategies, the clinical benefit of FGFR-targeted therapies can be extended for patients with these challenging cancers.

References

Safety Operating Guide

Safe Disposal of Infigratinib Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Infigratinib phosphate, an antineoplastic agent, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination. As a cytotoxic compound, it is classified as hazardous waste, necessitating adherence to strict protocols in line with local, state, and federal regulations. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound and associated materials in a research setting.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is crucial to be familiar with its hazard profile. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and causes skin and serious eye irritation[1]. All personnel handling the compound must be trained on these risks and the appropriate safety measures.

Personal Protective Equipment (PPE): Strict adherence to PPE protocols is mandatory to minimize exposure. The following table summarizes the required protective gear.

PPE ComponentSpecificationPurpose
Gloves Two pairs of chemotherapy-grade, powder-free gloves.Prevents skin contact during handling and in case of spills.
Gown Disposable, impermeable, long-sleeved gown with closed cuffs.Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields, goggles, or a face shield.Prevents eye contact from splashes or aerosolized particles.
Respiratory NIOSH-approved respirator (if handling powder outside a containment hood).Avoids inhalation of the compound, which may be harmful[2].

Personnel should receive thorough training on the correct methods for donning and doffing PPE to avoid cross-contamination.

Waste Segregation and Collection

Proper segregation of waste at the point of generation is the most critical step in the disposal process. Any material that comes into contact with this compound must be treated as cytotoxic waste[3].

Types of this compound Waste:

Waste CategoryExamplesCollection Container
Sharps Waste Needles, syringes, glass vials, contaminated slides.Puncture-proof, clearly labeled "Cytotoxic Sharps" container[3][4].
Solid Waste Contaminated PPE (gloves, gowns), bench paper, plasticware, empty drug containers.Leak-proof, puncture-resistant container with a lid, lined with a designated cytotoxic waste bag (typically yellow or red)[3].
Liquid Waste Unused solutions, contaminated buffers, cell culture media.Leak-proof, shatter-resistant, clearly labeled "Cytotoxic Liquid Waste" container. DO NOT dispose of down the drain[5][6].

All waste containers must be clearly labeled with the cytotoxic/hazardous waste symbol and kept sealed when not in use.

Step-by-Step Disposal Protocol

The following protocol outlines the standard procedure for disposing of this compound waste within a laboratory setting.

Experimental Protocol: Laboratory-Scale Disposal of this compound Waste

  • Preparation: Ensure all necessary PPE is correctly worn before handling any waste. Designate a specific area for waste accumulation, away from general lab traffic.

  • Segregation at Source:

    • Immediately after use, place all contaminated sharps directly into the designated cytotoxic sharps container. Do not recap or bend needles[3].

    • Place all non-sharp solid waste, including gloves, gowns, and contaminated lab supplies, into the designated solid cytotoxic waste container[4].

    • Carefully pour or pipette liquid waste into the designated liquid cytotoxic waste container.

  • Container Management:

    • Do not overfill containers. Fill sharps containers only to the indicated fill line (typically three-quarters full).

    • Securely close all container lids before moving them.

    • Wipe the exterior of containers with an appropriate deactivating agent (e.g., 70% alcohol) if there is a risk of external contamination[7].

  • Temporary Storage:

    • Store sealed waste containers in a secure, designated area with restricted access. This area should be clearly marked with biohazard and cytotoxic warning signs.

    • Follow institutional guidelines for the maximum allowable storage time in the laboratory.

  • Final Disposal:

    • Arrange for the collection of waste by a licensed hazardous waste disposal company. All disposal must be conducted in accordance with federal, state, and local regulations, such as those from the Environmental Protection Agency (EPA)[5][8][9].

    • Ensure all required documentation, such as waste manifests, is completed accurately.

Spill Management

In the event of a spill, immediate action is required to contain the contamination and protect personnel.

  • Evacuate and Secure: Alert others in the area and restrict access to the spill zone.

  • Don PPE: If not already wearing it, don the full PPE listed in the table above.

  • Containment:

    • For liquid spills, cover with absorbent, plastic-backed pads.

    • For powder spills, gently cover with damp absorbent material to avoid making the powder airborne.

  • Cleaning:

    • Working from the outside of the spill inward, carefully clean the area.

    • Use a dedicated cytotoxic drug spill kit.

    • Decontaminate the area with an appropriate cleaning agent followed by a 70% alcohol rinse.

  • Disposal: All materials used for cleanup, including absorbent pads and PPE, must be disposed of as cytotoxic solid waste[4].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Infigratinib_Disposal_Workflow start Start: this compound Waste Generated identify Identify Waste Type start->identify sharps Sharps Waste (Needles, Vials) identify->sharps Sharps solid Solid Waste (PPE, Labware) identify->solid Solid liquid Liquid Waste (Solutions, Media) identify->liquid Liquid sharps_container Place in Labeled Cytotoxic Sharps Container sharps->sharps_container solid_container Place in Labeled Cytotoxic Solid Waste Bin solid->solid_container liquid_container Place in Labeled Cytotoxic Liquid Waste Container liquid->liquid_container seal Securely Seal Full Containers sharps_container->seal solid_container->seal liquid_container->seal storage Move to Designated Secure Storage Area seal->storage pickup Arrange Pickup by Licensed Disposal Vendor storage->pickup end End: Compliant Disposal (Incineration) pickup->end

Caption: Workflow for the safe segregation and disposal of this compound waste.

By implementing these procedures, research facilities can ensure a safe environment for their staff, maintain regulatory compliance, and uphold their commitment to environmental stewardship. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may include additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.